molecular formula C16H10 B1146613 Pyrene CAS No. 1346601-04-4

Pyrene

Cat. No.: B1146613
CAS No.: 1346601-04-4
M. Wt: 208.21 g/mol
InChI Key: BBEAQIROQSPTKN-KJFLWNQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrene is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C₁₆H₁₀, consisting of four fused benzene rings that form a flat, robust aromatic system . This colorless to pale yellow solid is noted for its strong bluish fluorescence and is a fundamental compound in various research fields due to its unique photophysical properties and chemical stability . In biochemical and biophysical research, this compound is extensively used as a sensitive fluorescent probe to study protein conformation, folding, and interactions . Its fluorescence emission spectrum is exquisitely sensitive to the polarity of its immediate microenvironment. Researchers leverage the ratio of its vibronic band intensities (the Py value) to monitor conformational changes in proteins and to investigate protein-lipid and protein-membrane interactions . Furthermore, the formation of excited-state dimers (excimers), which occurs when two this compound moieties are in close proximity (~10 Å), provides a powerful tool for measuring intra- or intermolecular proximity and oligomerization . In materials science, this compound and its derivatives serve as strong electron-donor materials and key building blocks for constructing electron donor-acceptor systems . These systems are crucial for developing advanced technologies, including organic light-emitting diodes (OLEDs), photovoltaic cells for energy conversion, dye-sensitized solar cells (DSSCs), and organic field-effect transistors (OFETs) . Its planar structure also makes it a valuable starting material for synthesizing optical brighteners, dyes, and perylene diimide derivatives . This compound is a product of incomplete combustion and is classified as one of the U.S. EPA's 16 priority PAH pollutants . Studies indicate that it can induce oxidative stress in biological systems, leading to toxic effects on the liver and kidneys in animal models . As such, appropriate safety protocols must be followed when handling this compound. This product is intended For Research Use Only . It is not intended for human or veterinary diagnostic or therapeutic uses, or for any other household or personal applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1346601-04-4

Molecular Formula

C16H10

Molecular Weight

208.21 g/mol

IUPAC Name

pyrene

InChI

InChI=1S/C16H10/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h1-10H/i1+1,3+1,4+1,11+1,12+1,15+1

InChI Key

BBEAQIROQSPTKN-KJFLWNQESA-N

SMILES

C1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2

Isomeric SMILES

C1=CC2=C3C(=C1)C=C[13C]4=[13CH][13CH]=[13CH][13C](=[13C]34)C=C2

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2

Synonyms

Benzo[def]phenanthrene-13C6;  NSC 17534-13C6;  NSC 66449-13C6; 

Origin of Product

United States

Advanced Spectroscopic and Photophysical Characterization of Pyrene and Its Derivatives

Fundamental Photophysical Processes of Pyrene (B120774)

The photophysical behavior of this compound involves several key processes initiated by the absorption of light. These processes include electronic transitions, fluorescence emission from the monomeric state, the formation and dynamics of excited-state dimers (excimers), solvatochromic effects, and various luminescence quenching mechanisms.

Electronic Transitions and Absorption Spectroscopy of this compound

The electronic absorption spectrum of this compound is characterized by distinct bands arising from electronic transitions. This compound exhibits several absorption bands, typically in the ultraviolet region. The absorption spectrum shows vibrational structure. ekb.eg The lowest energy absorption band (S₀ → S₁) is relatively weak and appears at longer wavelengths (around 370-390 nm), while a stronger absorption band (S₀ → S₂) is observed at shorter wavelengths (around 330-350 nm). colostate.edu

Studies using polarized light on oriented single crystals have helped determine the polarization of the electronic transitions. The lowest molecular level (around 3700 Å) is assigned as ¹B₃ᵤ, and the second level (around 3500 Å) is also assigned as ¹B₃ᵤ based on polarized absorption spectra. aip.org The stretching film method can be applied to analyze the polarization of electronic spectra by dividing the absorption curves into components polarized parallel and perpendicular to a symmetry axis. oup.com For this compound, the main absorption at 300 nm is attributed to the long-axis transition (x, B₁ᵤ), and the band at 240 nm is due to the short-axis transition (z, B₂ᵤ). oup.com

Protonated this compound exhibits electronic transitions in the visible region, with the strongest S₁ ← S₀ transition having an onset at 487.5 nm in a neon matrix. nih.gov, acs.org

Fluorescence Emission Characteristics of this compound Monomer

The fluorescence emission spectrum of the this compound monomer is characterized by a series of well-defined vibronic bands, typically observed in the range of 370 to 410 nm. nih.gov These bands arise from transitions from the first excited singlet state (S₁) to different vibrational levels of the ground electronic state (S₀). The five major vibronic bands are commonly designated as Bands I, II, III, IV, and V, with peaks typically appearing around 375, 379, 385, 395, and 410 nm, respectively. nih.gov, nih.gov

The vibrational fine structure of the this compound monomer fluorescence is sensitive to the polarity of the surrounding environment. mdpi.com, epa.gov This sensitivity is particularly evident in the relative intensities of the vibronic bands. core.ac.uk, researchgate.net For instance, the ratio of the intensity of the first vibronic band (Band I, ~375 nm) to the third vibronic band (Band III, ~385 nm), often referred to as the "Py value" or I₁/I₃ ratio, is widely used as an empirical scale for determining solvent polarity. nih.gov, researchgate.net, cdnsciencepub.com In nonpolar environments, the 384 nm peak (Band III) is typically more intense, while in more polar environments, the 373 nm peak (Band I) becomes more intense. mdpi.com

The fluorescence quantum yield of pristine monomeric this compound is reported to be around 0.32. researchgate.net

This compound Excimer Formation and Dissociation Dynamics

A distinctive photophysical property of this compound is its ability to form an excited-state dimer, known as an excimer. This occurs when an excited-state this compound molecule interacts with a ground-state this compound molecule. chemrxiv.org, nih.gov, glenresearch.com Excimer formation is typically observed at higher this compound concentrations. shimadzu.com, colostate.edu

The excimer emission is characterized by a broad, structureless band that is significantly red-shifted compared to the monomer fluorescence, usually appearing between 450 and 500 nm. researchgate.net, nih.gov This broad emission is a hallmark of the excited-state interaction between the two this compound molecules in a specific stacked configuration. chemrxiv.org, researchgate.net Excimer formation requires the two this compound units to be in close spatial proximity, typically within approximately 10 Å. nih.gov

The dynamics of this compound excimer formation and dissociation can be described by kinetic schemes, such as the Birks' scheme, which involves the excited monomer lifetime (τM), excimer lifetime (τE0), the rate of excimer formation (k₁), and the rate of excimer dissociation (k₋₁). mdpi.com, psu.edu Excimer formation is often considered a diffusion-controlled bimolecular reaction. chemrxiv.org In many cases, particularly at room temperature (around 25 °C) or lower, the excimer dissociation rate constant (k₋₁) can be considered small and often neglected. mdpi.com

Time-resolved studies have provided insights into the ultrafast dynamics of excimer formation. Simulations and experiments on this compound dimers suggest distinct excimer formation pathways involving molecular motions like stacking and parallel shifts on femtosecond to picosecond timescales. rsc.org The time constant for excimer formation in a this compound dimer in a supersonic jet was found to be around 6-7 ps. rsc.org In solution, the kinetics can be more complex, and time-resolved measurements are crucial for understanding the build-up and decay of both monomer and excimer species. psu.edu

The ratio of excimer to monomer fluorescence intensity (IE/IM or e/m ratio) is often used to quantify the extent of excimer formation and can report on the spatial proximity and flexibility of this compound-labeled systems. nih.gov, nih.gov

Solvatochromic Behavior and Polarity Sensing via this compound Fluorescence

This compound fluorescence is highly sensitive to the polarity of its microenvironment, a phenomenon known as solvatochromism. mdpi.com, chemrxiv.org, researchgate.net, mdpi.com, core.ac.uk This sensitivity is primarily reflected in the changes in the relative intensities of the vibronic bands in the monomer emission spectrum. core.ac.uk, researchgate.net As mentioned earlier, the I₁/I₃ ratio is a widely used metric for assessing solvent polarity. nih.gov, researchgate.net, cdnsciencepub.com A lower I₁/I₃ ratio indicates a more hydrophobic or less polar environment, while a higher ratio suggests a more hydrophilic or polar environment. researchgate.net

This solvatochromic behavior makes this compound an excellent fluorescent probe for sensing the polarity of various environments, including micelles, polymers, proteins, and biological membranes. core.ac.uk, researchgate.net, researchgate.net For example, the passage of hydrophobic this compound from an aqueous phase to a less polar micellar core results in a characteristic decrease in the I₁/I₃ ratio. core.ac.uk this compound derivatives with donor-π-acceptor structures have also been shown to exhibit solvatochromism, with their absorption and emission spectra shifting in response to solvent polarity changes. ekb.eg, rsc.org, researchgate.net These polarity-sensitive probes can be used to visualize microenvironmental characteristics in complex systems, including biological samples. rsc.org

Table 1: this compound I₁/I₃ Ratio in Different Solvents

SolventI₁/I₃ Ratio (Approximate)Polarity
HexaneLowNonpolar
EthanolIntermediatePolar
WaterHighHighly Polar
Dimethylsulfoxide (DMSO)HighHighly Polar

Note: These are approximate relative values illustrating the trend; actual values may vary depending on concentration and specific conditions. nih.gov, mdpi.com, researchgate.net

Luminescence Quenching Mechanisms in this compound Systems

This compound luminescence (both monomer and excimer fluorescence) can be reduced or eliminated by various quenching mechanisms. Quenching can occur through different processes, including dynamic (collisional) quenching and static quenching. researchgate.net, acs.org, researchgate.net

Dynamic quenching involves the collision of an excited-state this compound molecule with a quencher molecule during the excited-state lifetime. The rate of dynamic quenching is diffusion-controlled and depends on the mobility of both the fluorophore and the quencher in the medium. nih.gov, nih.gov

Time-Resolved Spectroscopic Studies of this compound

Time-resolved spectroscopic techniques are essential for studying the excited-state dynamics of this compound and its derivatives, providing information about lifetimes, kinetics, and energy transfer processes. Techniques such as time-correlated single photon counting (TCSPC) and transient absorption spectroscopy are widely employed. optica.org, optica.org, osti.gov

Time-resolved fluorescence measurements allow for the determination of the fluorescence lifetimes of the this compound monomer and excimer species. The decay of the monomer fluorescence and the rise and decay of the excimer fluorescence can be monitored over time following pulsed excitation. psu.edu, colostate.edu Analysis of these decay profiles can provide rate constants for excimer formation and dissociation, as well as the lifetimes of the excited states. mdpi.com, psu.edu In some complex systems, multi-exponential decays are observed, indicating the presence of multiple monomeric or excimeric species with different lifetimes. uc.pt

Transient absorption spectroscopy probes the absorption of excited-state species, such as the this compound singlet or triplet states and the excimer. optica.org, osti.gov This technique can provide complementary information to fluorescence spectroscopy, allowing for the study of non-emissive pathways and the dynamics of transient intermediates. Ultrafast transient absorption studies, operating on femtosecond to nanosecond timescales, can capture the initial events following excitation, including rapid structural rearrangements and excimer formation dynamics. rsc.org, osti.gov, aip.org

These time-resolved studies are crucial for understanding the intricate photophysical processes of this compound, particularly in complex environments where molecular motion and interactions play a significant role in excited-state behavior. mdpi.com, arxiv.org

Table 2: Typical Fluorescence Lifetimes of this compound Species

SpeciesEnvironmentLifetime Range (Approximate)
MonomerDeoxygenated SolutionHundreds of nanoseconds
ExcimerSolutionTens to hundreds of nanoseconds

Note: Lifetimes are highly dependent on solvent, temperature, oxygen concentration, and the presence of quenchers or interacting species. chemrxiv.org, researchgate.net, colostate.edu

Table 3: Rate Constants for this compound Excimer Formation in Decane at 25 °C

ProcessRate Constant (Approximate)Unit
Monomer Decay2.38 x 10⁶s⁻¹
Excimer Decay2.78 x 10⁷s⁻¹
Excimer Formation3.11 x 10⁹M⁻¹s⁻¹

Note: Excimer dissociation was found to be negligible under these conditions. psu.edu

Femtosecond and Picosecond Transient Absorption Spectroscopy of this compound

Femtosecond and picosecond transient absorption (TA) spectroscopy are powerful tools for studying ultrafast processes in photoexcited molecules, providing insights into excited-state dynamics, relaxation pathways, and the formation of transient species. Studies on this compound and its derivatives using these techniques have revealed detailed information about the initial events following photoexcitation.

Excitation of this compound or this compound-containing systems, often at wavelengths around 336-340 nm, populates the second excited singlet state (S₂) researchgate.netnsc.ru. Transient absorption spectra show a sharp band around 580-590 nm assigned to the S₂ → S₁₄ transition researchgate.netnsc.ru. Ultrafast internal conversion from the S₂ state to the lowest excited singlet state (S₁) occurs rapidly, with a time constant reported to be around 140 fs in unsubstituted this compound and similar in some derivatives researchgate.netnsc.ru.

Following internal conversion to S₁, the this compound molecule is initially in a vibrationally hot state. Vibrational cooling within the S₁ state has been observed with a time constant of approximately 2 ps researchgate.netnsc.ru. The decay of the S₁ state, as measured by pump-probe experiments, can be described by multi-exponential functions, with time constants that often correlate with fluorescence decay kinetics researchgate.netnsc.ru.

Transient absorption studies have also provided evidence for the formation of transient species, such as the this compound radical cation, observed as a narrow band around 460 nm on a picosecond timescale in certain covalently linked this compound systems researchgate.net. The dynamics observed are influenced by the molecular environment and the presence of other moieties, which can facilitate processes like electron or energy transfer researchgate.net.

Time-Correlated Single Photon Counting (TCSPC) for this compound Lifetime Analysis

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique used to measure fluorescence lifetimes, providing crucial information about the decay kinetics of excited states and the influence of various factors like solvent, temperature, and molecular interactions. TCSPC is widely applied to study this compound due to its relatively long fluorescence lifetime and sensitivity to its environment.

TCSPC measurements involve exciting the sample with short light pulses and detecting the arrival time of single fluorescence photons relative to the excitation pulse mdpi.comrsc.org. The collected data are compiled into a histogram of photon arrival times, which represents the fluorescence decay profile mdpi.comrsc.org. This profile is then analyzed using fitting models, often multi-exponential functions, to extract fluorescence lifetimes and their corresponding amplitudes mdpi.comrsc.orgrsc.org.

Studies utilizing TCSPC have characterized the fluorescence lifetimes of this compound in various environments, including solutions, polymers, and biological systems mdpi.comrsc.orgmdpi.comacs.org. For instance, fluorescence decay measurements of this compound-labeled compounds in solid states have revealed multi-exponential decays, suggesting the presence of different emitting species or environments rsc.org. The analysis of these decays using methods like global non-linear least-squares minimization provides detailed parameters for each decay component rsc.orgrsc.org.

TCSPC is particularly valuable for studying this compound excimer formation, where the fluorescence decay of the monomer and the rise and decay of the excimer can be monitored mdpi.com. The lifetimes obtained from TCSPC experiments provide insights into the kinetics of monomer decay, excimer formation, and excimer decay, which are influenced by factors such as concentration and molecular mobility mdpi.combohrium.com.

Research findings using TCSPC have shown that this compound fluorescence lifetimes can vary significantly depending on the environment. For example, studies on this compound in different solvents or incorporated into macromolecules have demonstrated how solvent properties or the dynamics of the host matrix affect the excited-state decay mdpi.comacs.org.

Excited State Dynamics and Energy Transfer Mechanisms Involving this compound

The excited-state dynamics of this compound are complex and involve various relaxation pathways, including fluorescence, internal conversion, intersystem crossing, and intermolecular processes such as excimer formation and energy transfer. These dynamics are significantly influenced by the molecular structure, concentration, and environment.

This compound is well-known for its ability to form excimers, which are excited-state dimers formed by the interaction of an excited this compound molecule with a ground-state this compound molecule bohrium.comchemrxiv.org. Excimer formation is typically observed at higher concentrations and results in a broad, red-shifted emission band compared to the structured monomer fluorescence bohrium.comchemrxiv.org. The dynamics of excimer formation have been studied using time-resolved techniques, revealing insights into the diffusional encounter and structural rearrangement required for excimer formation chemrxiv.orgrsc.orgarxiv.org. In the gas phase, two distinct excimer formation pathways have been identified with different time constants associated with molecular stacking and shifting rsc.org. In condensed phases, excimer formation dynamics can be influenced by the surrounding matrix, such as in crystals or supramolecular hosts bohrium.comrsc.org.

This compound can also act as an energy donor in Fluorescence Resonance Energy Transfer (FRET) processes due to its relatively high absorption energy and fluorescence quantum yield nih.govnih.govrsc.org. FRET involves the non-radiative transfer of energy from an excited donor molecule to an acceptor molecule through dipole-dipole coupling nih.gov. The efficiency of FRET is highly dependent on the distance and the relative orientation between the donor and acceptor, typically occurring over distances of 10-100 Å nih.gov.

Studies have demonstrated efficient FRET from this compound to various acceptor molecules, including perylene (B46583) and BODIPY derivatives nih.govnih.govrsc.orgrsc.org. For example, efficient FRET has been observed from this compound to perylene assembled within DNA duplexes, with transfer efficiencies approaching 100% when the molecules are in close proximity nih.govnih.gov. The Förster distance (R₀), the distance at which FRET efficiency is 50%, for the this compound-perylene pair has been determined to be around 22.3 Å, making it suitable for probing distances in the 11-32 Å range nih.gov. FRET from this compound has been utilized in various applications, including sensing and probing molecular interactions and dynamics rsc.orgrsc.org.

In addition to excimer formation and FRET, this compound excited states can undergo intersystem crossing to the triplet state, which can then participate in processes like triplet-triplet energy transfer mdpi.comchemrxiv.org. Transient absorption spectroscopy can be used to monitor the formation and decay of triplet states mdpi.comresearchgate.net.

Advanced Spectroscopic Techniques Applied to this compound

Fluorescence Anisotropy Studies of this compound Motion

Fluorescence anisotropy is a technique that provides information about the rotational mobility of a fluorescent molecule. By measuring the polarization of emitted light after excitation with polarized light, researchers can gain insights into the size, shape, and local environment of the fluorophore acs.orgresearchgate.net. This compound, with its fluorescent properties, is often used as a probe in fluorescence anisotropy studies to investigate molecular motion and the microviscosity of its surroundings.

The principle behind fluorescence anisotropy is that upon excitation with polarized light, a subpopulation of fluorophores aligned with the excitation polarization is preferentially excited researchgate.net. If the molecule rotates during its excited-state lifetime, the emitted light will be depolarized acs.org. The extent of depolarization is inversely related to the rotational correlation time, which is influenced by the size of the molecule and the viscosity of its environment acs.orgacs.org.

Time-resolved fluorescence anisotropy measurements of this compound have been used to study rotational dynamics in various systems, including solutions, polymers, and biological membranes researchgate.netasm.orgnih.govnih.gov. For example, fluorescence anisotropy of this compound derivatives incorporated into membranes has been employed to assess membrane fluidity or microviscosity asm.orgnih.govkarger.com. Changes in anisotropy values can indicate alterations in the packing and dynamics of lipid chains within the membrane asm.orgnih.gov. Small changes in fluorescence anisotropy can reflect more pronounced changes in membrane microviscosity asm.org. Studies have shown a correlation between this compound excimer formation rates and membrane fluidity, complementing fluorescence anisotropy measurements asm.orgkarger.com.

Two-Photon Absorption Properties of this compound

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to reach an excited state acs.org. This technique offers advantages such as increased penetration depth in biological tissues, reduced photodamage, and enhanced three-dimensional resolution compared to one-photon absorption acs.org. This compound and its derivatives have been investigated for their TPA properties, particularly in the context of developing new materials for applications like bioimaging and nonlinear optics acs.orgacs.orgrsc.orgtandfonline.com.

The TPA cross-section (δ) is a measure of the probability of two-photon absorption occurring acs.org. Studies have shown that the TPA properties of this compound can be significantly enhanced by structural modifications, such as the addition of electron-donating or electron-withdrawing groups and extending the π-conjugation system acs.orgacs.orgrsc.orgnih.govresearchgate.net. For instance, alkynyl-conjugated this compound derivatives with amino substituents have demonstrated increased TPA cross-sections acs.orgnih.gov. The TPA cross-section has been shown to increase with the number of substituents and the length of the conjugated system acs.orgnih.gov.

This compound-cored dendrimers with fluorene (B118485) or carbazole (B46965) dendrons and acetylene (B1199291) linkages have been reported to exhibit very large TPA cross-sections, highlighting the effect of molecular architecture on nonlinear optical properties acs.org. TPA cross-sections as high as 25,000 GM have been reported for such dendrimers acs.org. The TPA spectra of these compounds often show blue shifts compared to their one-photon absorption spectra, which can be attributed to different selection rules for one- and two-photon transitions acs.org.

This compound-based compounds with significant TPA cross-sections in the near-infrared region, often referred to as the "tissue optical window," are of particular interest for bioimaging applications rsc.org. Novel this compound-based dyes with acceptor-π-acceptor structures have been designed to exhibit strong TPA in this region, enabling visualization of cellular structures like nuclei and mitochondria rsc.orgrsc.org.

Table: Two-Photon Absorption Cross-Sections of Selected this compound Derivatives

Compound TypeSubstituentsMaximum TPA Cross-Section (GM)Excitation Wavelength (nm)Reference
Alkynyl-conjugated this compound4-(N,N-dimethylamino)phenylethynyl1150780−830 acs.orgnih.gov
Pyreno[2,1-b]furan derivativesVaried electron-donating groups533800 acs.orggdut.edu.cn
This compound-cored DendrimersFluorene/Carbazole dendrons, Acetylene linksUp to 25000610-870 acs.org
This compound-pyridinium dyePyridiniumNot specified (used for imaging)Not specified rsc.org
Acceptor-π-Acceptor this compound DyeAcceptor groups1100950 rsc.org
Ferrocenylated this compound conjugateFerrocene1230780 researchgate.net

Resonance Raman Spectroscopy of this compound

Resonance Raman (RR) spectroscopy is a vibrational spectroscopic technique that selectively enhances the Raman scattering from molecular vibrations coupled to an electronic transition when the excitation wavelength is in resonance with that transition pitt.edu. This provides detailed information about the vibrational modes and structural changes occurring in specific electronic excited states. RR spectroscopy has been applied to this compound to study its excited-state structure and dynamics.

UV resonance Raman excitation within the π→π* electronic transitions of this compound (S₂, S₃, and S₄) results in strong enhancement of totally symmetric ring vibrations pitt.eduaip.orgaip.orgresearchgate.net. The Raman modes that are most strongly enhanced are those that exhibit Franck-Condon vibronic structure in the corresponding absorption spectrum aip.orgaip.org.

Studies have identified specific vibrational modes that show selective enhancement depending on the excited electronic state being probed. For example, the 1597 cm⁻¹ mode (b₃g symmetry) shows selective enhancement between the S₃ and S₄ transitions, and between the S₂ and S₃ transitions, attributed to Herzberg-Teller coupling between these symmetry-allowed states aip.orgaip.org. Other modes, such as those around 408 cm⁻¹ and 574 cm⁻¹, appear or show different enhancement patterns depending on the excitation wavelength, providing insights into the vibrational landscape of different excited states aip.org.

Resonance Raman excitation profiles, which plot the intensity of a specific Raman band as a function of excitation wavelength, can be analyzed using theoretical models to derive information about excited-state potential energy surfaces and vibronic coupling pitt.eduaip.orgaip.org. Discrepancies between experimental profiles and those calculated using simple Franck-Condon theory can indicate the presence of non-Condon contributions and nonadiabatic vibronic interactions aip.orgaip.org.

High incident energy fluxes in RR experiments can lead to saturation of Raman intensities due to depletion of the ground state population and the formation of long-lived excited states, such as the S₁ state, which can bottleneck relaxation back to the ground state aip.orgaip.org.

Table: Selected Resonance Raman Bands of this compound and Associated Excited States

Raman Shift (cm⁻¹)SymmetryExcited State(s) Showing EnhancementNotesReference
Totally symmetrica₁gS₂, S₃, S₄Strongly enhanced in resonance aip.orgaip.org
1597b₃gS₂, S₃, S₄ (selective enhancement)Attributed to Herzberg-Teller coupling aip.orgaip.org
408S₃Appears with S₃ excitation aip.org
574S₃May derive from a vibration unique to S₃ aip.org
1408S₃Primary contributor to vibronic structure aip.org

Environmental Chemistry and Biogeochemical Cycling of Pyrene

Environmental Distribution and Occurrence of Pyrene (B120774)

This compound is widely distributed across different environmental matrices, including air, water, sediment, and soil health.state.mn.usnih.govresearchgate.net. Its presence in these compartments is influenced by various factors, including its physical and chemical properties, emission sources, and environmental conditions ccme.ca.

Atmospheric Transport and Deposition of this compound

This compound enters the atmosphere primarily through incomplete combustion processes health.state.mn.usnih.gov. In the air, it can exist in both gaseous form and adsorbed onto particulate matter mdpi.com. Due to its partial volatility, the partitioning between gas and particle phases influences its atmospheric transport and fate mdpi.com. This compound, along with other low molecular weight PAHs like phenanthrene (B1679779) and fluoranthene, dominates atmospheric deposition, representing a significant percentage of the total deposited PAH mixture copernicus.org. Lower temperatures enhance the transfer of more volatile PAHs, including this compound, from the gas phase to particles, increasing their deposition copernicus.org. Atmospheric deposition is a major mechanism for the transport of PAHs to various ecosystems copernicus.org. Particles containing this compound can settle back onto the ground or into water bodies through dry and wet deposition health.state.mn.us. Wet deposition, influenced by precipitation, is an important removal mechanism for atmospheric PAHs, particularly those adsorbed onto particulate matter mdpi.com.

This compound Presence in Aquatic Ecosystems (Water, Sediment)

This compound is detected in surface water and can enter aquatic ecosystems through atmospheric deposition, surface runoff, municipal and industrial wastewater discharges, and oil spills nih.govmdpi.com. Due to its hydrophobic nature and low water solubility, this compound tends to adsorb strongly onto solid phases in aquatic environments, such as suspended particles and sediments ccme.cawaterquality.gov.au. This sorption to sediments is a primary removal mechanism for higher molecular weight PAHs in aquatic systems waterquality.gov.au. Consequently, concentrations of PAHs, including this compound, are generally highest in sediments, intermediate in aquatic biota, and lowest in the water column waterquality.gov.au. The association with the solid phase in aquatic systems depends on factors like molecular weight and the octanol-water partitioning coefficient (Kow) ccme.ca. For instance, a study found that 20% of this compound in aquatic systems was associated with particulate matter ccme.ca. This compound can accumulate in aquatic sediments, posing a risk to benthic organisms health.state.mn.us.

Soil Contamination and Distribution of this compound

Soil is a major sink for PAHs, including this compound, which can accumulate in the soil for extended periods mdpi.com. This compound contamination in soil primarily results from atmospheric deposition of particulate-bound PAHs and direct deposition from various sources like vehicle exhaust, industrial emissions, and the burning of organic materials nih.govresearchgate.net. The distribution and accumulation of this compound in soils can be influenced by land use, with higher concentrations often found in urban and industrial areas compared to rural areas researchgate.net. For example, studies have shown 2-6 times greater concentrations of benzo[a]this compound (B130552) (a related PAH often used as a marker) in urban and industrial soils . The content of PAHs in soil is an indicator of technogenic load scispace.com. This compound can be firmly fixed in the upper soil layer due to the high sorption capacity of soil organic matter and its low solubility researchgate.net.

Bioaccumulation in Environmental Compartments (excluding human/animal direct effects)

This compound can bioaccumulate in environmental organisms, although the degree of accumulation can vary depending on the organism and environmental factors ccme.camdpi.com. Aquatic organisms can accumulate PAHs from water, sediment, and food ccme.ca. The uptake depends on factors such as the PAH's properties (e.g., molecular weight, Kow), environmental variables (e.g., suspended matter, dissolved organic matter, bioavailability), and biological factors (e.g., metabolism, lipid content) ccme.ca. While the search results primarily discuss bioaccumulation of PAHs in general or focus on benzo[a]this compound, they indicate that PAHs bioaccumulate in aquatic organisms and can be transferred through the food chain mdpi.comwaterquality.gov.aurivm.nl. This compound's tendency to accumulate in sediments increases the risk of its accumulation and transfer through the food chain mdpi.com.

Environmental Fate and Transformation Pathways of this compound

Once released into the environment, this compound undergoes various transformation processes that can alter its chemical structure and reduce its concentration health.state.mn.us. These processes include photodegradation, biodegradation, and chemical interactions health.state.mn.us.

Photodegradation Mechanisms of this compound in Environmental Matrices

Photodegradation is an important transformation pathway for PAHs in environmental matrices, particularly in aquatic systems and on soil surfaces exposed to sunlight ccme.caresearchgate.net. Photodegradation of PAHs can occur through direct and/or indirect photolysis researchgate.net. The rate of photodegradation can be influenced by factors such as the presence of photosensitizers, the wavelength of light, temperature, and the characteristics of the environmental matrix (e.g., soil properties, presence of dissolved organic matter in water) ijesd.orgresearchgate.netpjoes.com.

Research on the photodegradation of this compound on soil surfaces under UV light has shown that the process follows pseudo-first-order kinetics researchgate.net. Factors like temperature, soil particle size, soil depth, and the presence of humic acids can influence the degradation rate researchgate.net. For instance, this compound degradation was found to be fastest at 30°C, and the degradation rate increased with temperature from 20°C to 30°C researchgate.net. The presence of humic acids significantly increased the yield of this compound photodegradation on the soil surface under UV radiation researchgate.net.

In aqueous solutions, the photolysis of this compound can lead to the formation of products such as 1,6- and 1,8-pyrenequinones acs.org. A proposed mechanism for the photochemical oxidation in water involves an electron transfer from the excited singlet state of this compound to molecular oxygen acs.org. The presence of dissolved organic matter, such as humic acids, can slow down the photolysis of some PAHs in water, possibly by quenching excited states or scavenging radicals involved in the photochemical reaction pjoes.com.

Studies also indicate that certain catalysts, like iron oxides (e.g., goethite), can enhance the photodegradation of this compound on soil surfaces under UV irradiation ijesd.org. The photodegradation in the presence of goethite was found to be faster in acidic and alkaline soils compared to neutral soils, and the process appears to occur through oxidative metabolism ijesd.org.

Interactive Data Tables:

Based on the search results, here is a potential data table illustrating the influence of soil pH and the presence of goethite on this compound photodegradation rates:

Soil Type (pH)Goethite (wt%)Photodegradation Rate Constant (h⁻¹)Source
Acidic31.03 × 10⁻² ijesd.org
Neutral33.52 × 10⁻³ ijesd.org
Alkaline38.99 × 10⁻³ ijesd.org

Note: This table is based on specific experimental conditions mentioned in the source ijesd.org and serves as an example of detailed research findings that can be presented.

Another potential table could show the effect of temperature on this compound photodegradation on soil surfaces:

Temperature (°C)Degradation Loss (%)Source
2025 researchgate.net
2530 researchgate.net
3035 researchgate.net

Note: This table is based on experimental results from the source researchgate.net.

Chemical Degradation Processes (e.g., Oxidation, Ozonolysis) of this compound

Chemical degradation plays a significant role in the removal of this compound from various environmental matrices. Oxidation reactions, initiated by various environmental oxidants, can transform this compound into less harmful or more readily degradable compounds. Ozonolysis, the reaction with ozone, is one such important oxidative pathway.

Studies have shown that ozonolysis can lead to the degradation of this compound, with the formation of various oxidation products rsc.org. The efficiency of ozonolysis can be influenced by the environmental matrix; for instance, the presence of participating solvents like water or methanol (B129727) can affect the conversion and the types of functional groups formed, although the regioselectivity of the ozonation may remain unaffected rsc.org. Research indicates that this compound, along with other PAHs, exhibits reactivity towards ozone, and this reaction can be influenced by factors such as the specific region of the molecule (e.g., k-region) rsc.org.

Oxidation of PAHs in the environment can also occur through reactions with oxidants like peroxides, ozone, and hydroxyl radicals, often generated by photochemical processes semanticscholar.org. These reactions can lead to the formation of quinones as primary products, along with diols, peroxides, and ring cleavage products epa.gov. While some degradation products may be more resistant to further degradation than the parent PAH, their carcinogenic activity is generally lower epa.gov.

Experiments investigating the fate of this compound on mineral surfaces during thermal remediation have also demonstrated the occurrence of oxidative degradation, particularly under wet, oxic conditions, where oxidation via hydroxyl radicals was observed rsc.org.

Sorption and Desorption Dynamics of this compound in Environmental Media

Sorption and desorption processes are critical in controlling the distribution and mobility of this compound in soil and sediment environments. This compound, being a hydrophobic compound, has a high affinity for organic matter and solid phases in these matrices researchgate.nettandfonline.comagriculturejournals.cz.

Studies on the sorption-desorption behavior of this compound in different soils have highlighted the significant role of soil properties, particularly organic carbon content and clay fractions researchgate.netscirp.org. The extent of this compound sorption generally increases with the organic carbon content of the solid and the hydrophobicity of the PAH agriculturejournals.czagriculturejournals.cz. For instance, sorption of PAHs was found to increase in the order of sediment < soil, and naphthalene (B1677914) < phenanthrene < this compound, correlating with increasing organic carbon content and hydrophobicity, respectively agriculturejournals.cz.

Temperature also influences sorption, with studies showing that the extent of PAH sorption, including this compound, tends to decrease with increasing temperature in soil/sediment-water systems agriculturejournals.czagriculturejournals.cz. This suggests that sorption is generally an exothermic process agriculturejournals.cz.

The sorption of this compound onto clay and sandy soil from aqueous solutions has been investigated, with results indicating that both soil types have considerable potential for this compound removal scirp.org. Sorption kinetics experiments have shown that the process is time-dependent, reaching equilibrium over several hours scirp.org. The sorption isotherms can often be described by models such as the Langmuir or Freundlich models, while kinetic models like the pseudo-second order model can describe the adsorption rate scirp.org.

Sorption to sediment components, such as black carbon, can limit the bioavailability and aerobic biodegradation of PAHs like this compound in sediments nih.gov. However, some studies suggest that the presence of sediment could potentially enhance biodegradation by solid-phase bacteria researchgate.net.

The partitioning of this compound into microplastics, which are increasingly prevalent environmental contaminants, has also been studied. Laboratory experiments have shown that this compound can partition onto various types of plastic pellets, with the extent of partitioning influenced by the type of plastic and the hydrophobicity of the compound mdpi.com.

Table 1: Effect of Temperature on PAH Sorption in Soil and Sediment

PAHTemperature Range (°C)Average Decrease in Sorption (%)Solid Matrix
Naphthalene4 to 2727.3Soil/Sediment
Phenanthrene4 to 2717.0Soil/Sediment
This compound4 to 2727.4Soil/Sediment

Data derived from Hiller et al. (2008) agriculturejournals.czagriculturejournals.cz.

Volatilization and Atmospheric Reactivity of this compound

Volatilization is a process by which this compound can transfer from soil or water into the atmosphere. This compound's vapor pressure and Henry's Law constant influence its potential for volatilization nih.gov. For moist soil surfaces, volatilization is expected to be an important fate process based on its Henry's Law constant nih.gov. However, adsorption to soil can reduce volatilization nih.gov. Volatilization from dry soil surfaces is not expected to be significant based on its vapor pressure nih.gov.

Once in the atmosphere, this compound can exist in both the vapor and particulate phases, depending on factors such as temperature nih.govmdpi.com. Vapor-phase this compound can be degraded by reactions with photochemically-produced hydroxyl radicals, with an estimated half-life of around 7.7 hours nih.gov. The atmospheric lifetime due to reaction with nitrate (B79036) radicals has been estimated to be about 30 days nih.gov.

Particulate-phase this compound is subject to removal from the atmosphere through wet or dry deposition nih.gov. It can also undergo heterogeneous reactions on the surface of particulate matter with atmospheric oxidants like ozone, nitrogen dioxide, and hydroxyl radicals npl.co.ukacs.org. While these reactions can be relatively slow in ambient air due to low reactant concentrations, they contribute to the degradation of particulate-bound PAHs npl.co.uk. Photochemical degradation, initiated by sunlight, is also an important process for this compound, particularly on surfaces exposed to light nih.govnih.gov. This compound absorbs strongly at wavelengths above 290 nm, making it susceptible to direct photolysis nih.gov.

The atmospheric degradation and persistence of PAHs like benzo[a]this compound (BaP), which is often used as an indicator for other PAHs like this compound, are sensitive to temperature and relative humidity copernicus.org. Modeling studies for BaP suggest atmospheric lifetimes can vary significantly depending on the kinetic scheme used and latitudinal zone copernicus.org.

Methodological Approaches in Environmental this compound Research

Investigating the presence, distribution, and fate of this compound in the environment requires specific methodological approaches for sampling, analysis, and data interpretation.

Sampling Strategies for this compound Analysis in Complex Environmental Samples

Effective sampling is a crucial first step in the accurate assessment of this compound contamination in environmental matrices such as air, water, soil, and sediment researchgate.net. The choice of sampling strategy depends on the environmental compartment being studied, the objectives of the monitoring, and the required spatial and temporal resolution.

For air sampling, both active and passive methods are employed researchgate.net. Active sampling typically involves drawing a known volume of air through a filter and/or adsorbent to capture particulate and vapor-phase PAHs alsglobal.eurivm.nl. Passive samplers, such as those utilizing polymers like silicone rubber, can be deployed for longer periods to accumulate hydrophobic substances like this compound from air and water, providing a time-averaged concentration researchgate.net. Passive sampling offers advantages such as simplicity, lower cost, and suitability for long-term monitoring compared to active sampling researchgate.netresearchgate.net. However, active samplers can provide higher resolution data researchgate.net. Sampling strategies for airborne PAHs need to consider factors such as the phase distribution of the compound (vapor vs. particulate), which is temperature-dependent mdpi.com. On-filter degradation of PAHs by gaseous oxidants during sampling can lead to an underestimation of ambient concentrations, highlighting the importance of considering potential sampling artifacts npl.co.uk.

Sampling of water, soil, and sediment for organic pollutants like this compound also requires careful planning and execution to obtain representative samples researchgate.netenvironment.gov.za. For water, samples may be collected using grab or automatic samplers, ensuring the probe is positioned to avoid interfaces that could affect the sample environment.gov.za. For soil and sediment, core or grab samplers can be used, with attention paid to documenting the sample location and depth environment.gov.zaenvironment.govt.nz. Before sampling soil, non-soil material should be removed environment.gov.za. Precautions are necessary to prevent the loss of volatile contaminants during soil sampling environment.gov.za. The heterogeneity of environmental matrices necessitates specific considerations for each matrix to ensure sample quality researchgate.net. Sample preservation and holding times are also critical to prevent degradation before analysis environment.govt.nz.

Table 2: Environmental Matrices and Relevant Sampling Considerations for this compound

Environmental MatrixSampling MethodsKey Considerations
AirActive (filter/adsorbent), PassivePhase distribution (vapor/particulate), Sampling artifacts (on-filter degradation)
WaterGrab sampling, Automatic samplersAvoiding interfaces, Sample preservation, Holding times
Soil/SedimentGrab sampling, Core samplingRepresentativeness, Removing non-soil material, Preventing volatilization, Preservation

Data Interpretation and Modeling of Environmental this compound Dynamics

Interpreting environmental this compound data and predicting its behavior often involves the use of environmental fate and transport models. These models help in understanding the distribution, transformation, and movement of this compound across different environmental compartments.

Spatially explicit multimedia fate models can be developed to predict environmental concentrations and distributions of PAHs like BaP (as a surrogate for this compound) over specific regions, taking into account spatial variations in emissions and environmental features acs.org. These models can be validated by comparing predictions with environmental monitoring data acs.org.

Data interpretation in environmental this compound research also involves analyzing measured concentrations in different matrices, identifying potential sources, and assessing temporal and spatial trends alsglobal.eu. Statistical methods and receptor modeling techniques can be used to apportion contributions from various sources to the observed this compound levels mdpi.com.

Modeling is also used to understand specific processes affecting this compound, such as adsorption kinetics and isotherms in soil and sediment scirp.org. These models help in quantifying the interaction between this compound and the solid matrix.

The development and application of environmental models require defining spatial and temporal scales, identifying emission sources, formulating mathematical expressions for transport and transformation processes, and quantifying chemical transformation rates up.pt. Sensitivity analysis can help determine which parameters have the most significant influence on model outputs, guiding future research and data collection efforts up.ptnih.gov.

Advanced Analytical Methodologies for Pyrene Detection and Quantification

Extraction and Sample Preparation Techniques for Pyrene (B120774)

Efficient extraction and sample preparation are critical steps in the analysis of this compound, as they aim to isolate and concentrate the analyte while removing interfering substances from complex matrices.

Solid-Phase Extraction (SPE) for this compound

Solid-Phase Extraction (SPE) is a widely used technique for the extraction and concentration of organic pollutants, including PAHs like this compound, from various sample matrices, particularly water samples. ajol.infomdpi.com SPE involves the sorption of the target analyte from a liquid phase onto a solid adsorbent material packed in a cartridge or disk. ajol.info C18 SPE cartridges are commonly used for the extraction of PAHs from water. ajol.infofishersci.comobrnutafaza.hr After the sample passes through the SPE sorbent, the retained analytes are eluted using a suitable solvent or mixture of solvents. ajol.infoobrnutafaza.hr For PAH analysis in water, acetone (B3395972) and dichloromethane (B109758) are often used as elution solvents. obrnutafaza.hr Following elution, the extract is typically concentrated under a stream of nitrogen and may undergo solvent exchange before analysis. ajol.infofishersci.comobrnutafaza.hr SPE offers advantages such as reduced solvent consumption, improved selectivity, and simpler procedures compared to traditional liquid-liquid extraction. fishersci.com Studies have demonstrated the effectiveness of SPE for extracting this compound from water samples, achieving good recoveries and enrichment factors. ajol.info For instance, a developed SPE technique for PAHs in water samples using C18 cartridges achieved recoveries ranging from 81% to 135% and enrichment factors of 81–135. ajol.info

Liquid-Liquid Extraction (LLE) and Microextraction Methods for this compound

Liquid-Liquid Extraction (LLE) is a conventional sample preparation technique that involves partitioning analytes between two immiscible liquid phases. For the extraction of PAHs from water samples, LLE using solvents like n-hexane or cyclohexane (B81311) has been employed. fishersci.comblackmeditjournal.org While LLE is widely used due to its availability and simplicity, it can be non-selective and labor-intensive, requiring large volumes of organic solvents. fishersci.commdpi.com

To address the limitations of conventional LLE, microextraction methods have been developed, which use significantly smaller volumes of solvents. Dispersive Liquid-Liquid Microextraction (DLLME) is one such technique that has been applied to the extraction of PAHs, including this compound, from water samples. mdpi.comnih.govtbzmed.ac.ir In DLLME, a mixture of a low-density extraction solvent and a dispersive solvent is rapidly injected into the aqueous sample, forming a cloudy solution. mdpi.com This increases the contact area between the two phases, facilitating the rapid transfer of analytes into the extraction solvent droplets. mdpi.com After centrifugation, the fine droplets of the extraction solvent settle at the bottom and can be collected for analysis. mdpi.com Studies have shown that DLLME, sometimes assisted by ultrasound, can provide high recoveries for this compound from water samples with reduced solvent consumption and shorter extraction times. mdpi.com For example, an ultrasound-assisted DLLME procedure utilizing a binary dispersive agent achieved recoveries between 95% and 101% for light PAHs, including this compound. mdpi.com

Another microextraction technique is Solid-Phase Microextraction (SPME), which uses a fiber coated with an adsorbent material to extract analytes from the sample matrix. gcms.czresearchgate.net SPME offers advantages such as minimal solvent use and direct coupling with GC. gcms.cz While SPME has been used for PAH analysis, its efficiency can vary depending on the compound, with lower recoveries observed for more volatile compounds like naphthalene (B1677914) compared to heavier PAHs like this compound. gcms.cz Reproducibility for this compound using SPME at 2 ppb was reported to be in the range of 7% to 15%. gcms.cz

Supercritical Fluid Extraction (SFE) of this compound

Supercritical Fluid Extraction (SFE) is a sample preparation technique that utilizes a supercritical fluid, typically carbon dioxide, as the extraction solvent. epa.govvt.eduresearchgate.netjascoinc.com SFE is suitable for extracting PAHs from solid matrices such as soils, sediments, fly ash, and solid-phase extraction media. epa.gov It can also be applied to aqueous samples by using a liquid-fluid extraction vessel or by extracting analytes from an SPE disk onto which they have been adsorbed from the aqueous sample. epa.govvt.edu SFE offers advantages such as faster extraction times and reduced use of organic solvents compared to conventional methods like Soxhlet extraction. jascoinc.com The efficiency of SFE for this compound extraction can be influenced by parameters such as pressure, temperature, and the addition of modifiers. epa.govvt.edu Studies have demonstrated successful extraction of this compound from various matrices, including airborne particulate matter and aqueous samples, using SFE with good recoveries. vt.edujascoinc.com For instance, SFE of benzo[a]this compound (B130552) (a PAH structurally related to this compound) from airborne particulate matter using supercritical CO₂ with methanol (B129727) as a modifier achieved a collection recovery of 95.4% compared to ultrasonic extraction. jascoinc.com Quantitative extraction and transfer of this compound spiked in water were achieved using SFE with a liquid-fluid extraction vessel, and pre-spiking a modifier enhanced the recovery. vt.edu

Matrix Effects and Interference Mitigation in this compound Analysis

Matrix effects are a significant challenge in the analysis of this compound and other PAHs, particularly when dealing with complex samples such as environmental matrices (e.g., soil, water, air particulate matter) or biological samples. tandfonline.comuctm.edunih.govoup.com Matrix components can co-extract with the analyte and interfere with the analytical signal, leading to signal suppression or enhancement, which affects the accuracy and sensitivity of the analysis. tandfonline.comnih.govoup.com

To mitigate matrix effects, various strategies are employed during sample preparation and analysis. These include:

Sample Clean-up: Employing clean-up steps after initial extraction to remove interfering matrix components. Techniques like column chromatography using sorbents such as Florisil or aluminum oxide are commonly used for this purpose. fishersci.comblackmeditjournal.orguctm.educdc.gov

Selective Extraction: Using extraction techniques or conditions that are selective for PAHs, minimizing the co-extraction of interfering substances. SPE with selective sorbents, such as molecularly imprinted polymers, can offer enhanced selectivity. shim-pol.pl

Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their interference effects. tandfonline.com

Matrix-Matched Calibration: Preparing calibration standards in a matrix similar to the sample matrix to compensate for matrix effects. scielo.brnih.gov

Internal Standards: Using internal standards that are chemically similar to the analyte but not present in the sample can help correct for variations in extraction efficiency and matrix effects. blackmeditjournal.orggcms.cz

Advanced Detection Techniques: Employing more selective and sensitive detection techniques, such as tandem mass spectrometry (MS/MS), can help differentiate the analyte signal from matrix interference. nih.govuctm.edu

Research highlights the importance of optimizing sample preparation procedures to minimize matrix interference. tandfonline.comuctm.edu For instance, in the electrochemical detection of this compound, optimizing the concentration of a composite material in the sensor was found to mitigate matrix interference effects. tandfonline.com Studies on benzo[a]this compound analysis in olive oil demonstrated that low-temperature liquid-liquid extraction effectively eliminated fat interferences. scielo.br Despite these efforts, matrix effects can still occur, and their impact needs to be carefully evaluated and addressed for accurate this compound analysis. uctm.eduoup.com

Chromatographic Separation Techniques for this compound

Chromatographic techniques are essential for separating this compound from other PAHs and matrix components before detection and quantification. Gas Chromatography (GC) is a widely used technique for the analysis of PAHs due to their volatility. cdc.govnih.govedpsciences.orgcoleparmer.in

Gas Chromatography (GC) Coupled with Various Detectors (e.g., FID, MS) for this compound

Gas Chromatography (GC) is a powerful technique for separating this compound and other PAHs based on their boiling points and interactions with the stationary phase of the GC column. cdc.govcoleparmer.in Capillary columns are commonly used for PAH analysis, providing high resolution. cdc.govrestek.com The separated compounds are then detected using various detectors.

Flame Ionization Detection (FID) is a universal detection method commonly coupled with GC for PAH analysis. merel.sicdc.govcoleparmer.inepa.gov GC-FID is a relatively simple and robust technique that provides a linear response over a wide concentration range. merel.siepa.gov Studies have used GC-FID for the analysis of this compound, demonstrating good linearity in calibration curves. merel.si For example, analysis of this compound with GC-FID using generated detector gases showed a linear calibration curve with a correlation coefficient of 0.9973. merel.si GC-FID has been applied to the analysis of PAHs in various matrices, including suspended dust. nih.gov

Mass Spectrometry (MS) is another powerful detection technique coupled with GC (GC-MS) that provides both qualitative and quantitative information. ajol.infouctm.educdc.govnih.govnih.govedpsciences.orgrestek.comresearchgate.netnih.govacs.org GC-MS offers higher selectivity and sensitivity compared to GC-FID, making it particularly useful for the analysis of complex samples and trace levels of PAHs. uctm.edurestek.com GC-MS can be operated in full scan mode, which provides mass spectra for identification, or in Selected Ion Monitoring (SIM) mode, which enhances sensitivity by monitoring specific ions characteristic of the target analytes. mdpi.comuctm.edunih.govrestek.com SIM mode is often preferred for trace analysis as it reduces matrix effects and interference. uctm.edu Tandem Mass Spectrometry (MS/MS) offers even greater selectivity and sensitivity by using multiple stages of mass analysis. nih.govuctm.edu GC-MS has been successfully applied to the identification and quantification of this compound in various matrices, including water samples, thermolysed waste products, and biological samples. ajol.infonih.govedpsciences.orgresearchgate.netresearchgate.net For instance, GC-MS was used for the analysis of PAHs, including this compound, in thermolysed waste products, allowing for qualitative and quantitative studies. edpsciences.org A method combining miniscale liquid-liquid extraction with GC-MS achieved low limits of detection for this compound in aqueous samples. nih.gov

The choice of GC column and temperature program is crucial for achieving adequate separation of PAH isomers. mdpi.comcoleparmer.inrestek.comepa.gov Specialized capillary columns and optimized temperature programs are used to resolve critical pairs of PAHs. mdpi.comcoleparmer.inrestek.com

Size Exclusion Chromatography (SEC) for this compound-Polymer Systems

Size Exclusion Chromatography (SEC), also known as gel permeation chromatography, separates molecules based on their hydrodynamic volume or size in solution. researchgate.net This technique is particularly useful for the analysis of polymers and can be applied to study systems involving this compound-labeled polymers or the interaction of this compound with polymeric materials. acs.orgrsc.org

In this compound-polymer systems, SEC can be used to determine the molecular weight distribution of the polymer and to assess the incorporation or association of this compound with the polymer chains. researchgate.netrsc.org For example, SEC with fluorescence detection has been employed to study the kinetics of polymer chain end reactions using this compound as a fluorescent label. acs.org By resolving the starting material and product based on molecular weight, SEC allows for the monitoring of the reaction progress. acs.org

SEC can also be used to quantify the amount of this compound-labeled polymer bound to nanoparticles, such as CdSe nanocrystals. nist.govnih.gov By analyzing the polymer using SEC and a UV detector, a calibration curve can be constructed to determine the amount of polymer bound to the nanoparticles. nih.gov

Data from SEC can provide insights into the size distribution and molecular characteristics of this compound-functionalized polymers. For instance, SEC data for this compound-functionalized TEMPO-containing polymers have been used to determine number-average molecular weight (Mn) and dispersity (Đ), providing crucial information about the polymer structure and composition. rsc.org

An example of SEC data for this compound-functionalized polymers:

SampleThis compound content (%) (by UV/Vis)TEMPO content (%) (by EPR)Mn (kDa) (by SEC vs PMMA standard)Đ (by SEC vs PMMA standard)
PPFPA23.32.2
P0096.248.53.0
P14.392.537.83.1
P210.987.330.92.8
P316.984.229.22.7
P422.580.926.52.9

Note: This table is based on data from a study on this compound-functionalized polymers and illustrates the type of data obtained from SEC analysis in such systems. rsc.org

Planar Chromatography (TLC) for this compound Identification

Planar chromatography, including Thin-Layer Chromatography (TLC), is a simple and cost-effective technique that can be used for the separation and identification of this compound, often as part of a preliminary analysis or for screening purposes. blackmeditjournal.orgrestek.com TLC separates compounds based on their differential migration across a stationary phase, typically a thin layer of adsorbent material on a plate, driven by the movement of a mobile phase.

For this compound analysis by TLC, silica (B1680970) gel plates are commonly used as the stationary phase. nih.govresearchgate.net Various solvent systems can be employed as the mobile phase depending on the matrix and other compounds present. After separation, this compound spots can be visualized under UV light, as this compound exhibits fluorescence. nih.gov

TLC can be coupled with other detection methods for enhanced identification and sensitivity. For example, plasmonic TLC (PTLC) combined with dynamic surface-enhanced Raman spectroscopy (DSERS) has been developed for the on-site identification of this compound, offering high sensitivity. nih.gov TLC can also be hyphenated with mass spectrometry for the identification of separated compounds. uni-giessen.de

While TLC can be used for qualitative identification and semi-quantitative analysis based on spot intensity, it may not offer the same level of quantitative accuracy or separation power as HPLC for complex mixtures. However, its simplicity and speed make it a valuable tool for initial screening and method development.

Spectroscopic Quantification of this compound

Spectroscopic techniques leverage the interaction of light with matter to identify and quantify substances. This compound, with its distinct absorption and fluorescence properties, is well-suited for analysis by various spectroscopic methods.

Fluorescence Spectrometry for Direct this compound Quantification

Fluorescence spectrometry is a highly sensitive technique for the direct quantification of this compound due to its strong native fluorescence. blackmeditjournal.orgnih.gov This method involves exciting the this compound molecules at a specific wavelength and measuring the intensity of the emitted fluorescence at a longer wavelength. The intensity of the emitted fluorescence is directly proportional to the concentration of this compound in the sample, within a certain range.

Fluorescence spectrophotometers are used to record excitation and emission spectra, allowing for the identification and quantification of this compound even in relatively low concentrations. blackmeditjournal.org Synchronous fluorescence spectroscopy, where both the excitation and emission wavelengths are scanned simultaneously with a constant wavelength difference, can further enhance selectivity and reduce matrix interference for PAH analysis, including this compound metabolites. ulpgc.es

Fluorescence spectrometry has been successfully applied for the determination of this compound in various environmental samples, such as seawater. blackmeditjournal.org In addition to direct quantification, fluorescence properties of this compound derivatives can be used to probe and quantify properties of their environment, such as hydrophobicity in self-assembled aggregates. acs.org

UV-Vis Spectrophotometry for this compound Concentration Determination

UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a sample. This compound exhibits characteristic absorption bands in the UV region, which can be used for its quantification based on the Beer-Lambert Law. blackmeditjournal.orgnist.govupt.ro This law states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution.

UV-Vis spectrophotometry is often used for determining the concentration of this compound in solutions, particularly at higher concentrations where fluorescence might be quenched or where a fluorescence detector is not available. nist.gov The absorption spectrum of this compound typically shows distinct peaks in the UV region, and measurements are often taken at the wavelength of maximum absorbance for quantification. For this compound, a wavelength of 336 nm has been used for concentration determination based on UV absorption. blackmeditjournal.org

UV-Vis spectrophotometry can be used in conjunction with separation techniques like HPLC or as a standalone method after appropriate sample preparation, such as extraction. While generally less sensitive than fluorescence spectrometry for this compound, UV-Vis spectrophotometry is a valuable and widely accessible technique for its quantification.

Mass Spectrometry (MS) Techniques for this compound and its Metabolites (Environmental focus)

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing detailed information about the molecular weight and structure of analytes. Coupled with chromatographic separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), MS is invaluable for the identification and quantification of this compound and its metabolites in complex environmental matrices. restek.comrsc.orgwaters.com

GC-MS is particularly useful for the analysis of volatile and semi-volatile organic compounds, including this compound. mdpi.com After separation by GC, the eluting compounds are introduced into a mass spectrometer, which generates mass spectra that serve as fingerprints for identification. GC-MS has been used to identify this compound metabolites, such as this compound dihydrodiol and pyrenol, in environmental samples. bioline.org.br

LC-MS is well-suited for the analysis of less volatile and more polar compounds, including many this compound metabolites which may be conjugated. waters.comwaters.com LC-MS/MS (tandem mass spectrometry) provides enhanced selectivity and sensitivity by fragmenting ions and analyzing the resulting fragments, which is particularly useful for analyzing trace-level contaminants in complex environmental samples. mdpi.comnih.gov LC-MS has been applied to the analysis of this compound glucuronide, a key metabolite of this compound found in the bile of fish exposed to contaminated water, serving as an index of environmental contamination. waters.comwaters.comgimitec.com

Various ionization techniques, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), are used in LC-MS for the analysis of this compound and its metabolites. waters.comwaters.comup.pt These techniques can be operated in both positive and negative ionization modes to provide comprehensive information. waters.comwaters.com The fragmentation patterns obtained from MS/MS can be used to confirm the identity of this compound metabolites. waters.comgimitec.com

MS techniques, especially when coupled with chromatography, offer high sensitivity and specificity for the analysis of this compound and its diverse range of metabolites in environmental samples, aiding in pollution assessment and understanding metabolic pathways. mdpi.combioline.org.br

Emerging and Miniaturized Analytical Methods for this compound

The drive towards faster, more cost-effective, and field-deployable analytical tools has led to the development of miniaturized platforms for the detection and quantification of environmental pollutants like this compound. These emerging methods often integrate sample preparation, separation, and detection steps onto a single chip or device, offering improved efficiency and reduced manual labor.

Capillary Electrophoresis (CE) for this compound Analysis

Capillary Electrophoresis (CE) is a powerful separation technique that utilizes an electric field to separate analytes based on their charge-to-size ratio within a narrow capillary. CE offers high separation efficiency, short analysis times, and low sample volume requirements, making it suitable for the analysis of complex mixtures, including PAHs like this compound.

CE with UV-laser-excited native fluorescence has been employed for the ultrasensitive determination of PAHs, including this compound. This method relies on the intrinsic fluorescence properties of this compound when excited by UV light. Separation is achieved through solvophobic association of the analytes with tetraalkylammonium ions in a mixed acetonitrile/water solvent. stanford.edu Background fluorescence from the capillary and electrolyte can be a limiting factor in detection sensitivity, but effective rejection can be achieved using a high-numerical-aperture microscope objective coupled with a precision slit in a confocal configuration. stanford.edu This approach has demonstrated mass detection limits for this compound in the range of (3-15) x 10-10 mol, with a linear fluorescence response spanning over 4 orders of magnitude. stanford.edu

Another application involves UV-detection capillary electrophoresis coupled with a two-step concentration system using homogeneous liquid-liquid extraction and a sweeping method for the determination of this compound and benzo[a]this compound. nih.gov This method can determine PAHs at 10-9 mol/L levels. nih.gov The extraction percentages for this compound at 10-6 mol/L were reported as 97.5%. nih.gov With a total concentration factor of 8335-fold, the determination range for this compound was 8.0 x 10-9 to 7.0 x 10-7 mol/L, and the detection limit (3 sigma) was 4.8 x 10-9 mol/L. nih.gov

CE has also been coupled with mass spectrometry (MS) for the analysis of PAH-DNA adducts, which are relevant in assessing exposure to PAHs like this compound. Capillary zone electrophoresis (CZE) coupled with negative ion electrospray mass spectrometry (ES-MS) has been used to detect and identify adducts formed from the reaction of DNA with the active metabolite of benzo[a]this compound, benzo[a]this compound diol epoxide (BPDE). acs.orgnih.gov While this specifically focuses on a metabolite of benzo[a]this compound, it highlights the potential of CE-MS for analyzing this compound-related biomarkers. Low nanogram detection limits (< 10 ng or < 15 pmol) have been demonstrated for normal scan spectra, and exploitation of selective reaction monitoring (SRM) can produce detection limits in the low picogram range (< 85 pg or < 130 fmol). nih.gov

Microfluidic Devices for On-Chip this compound Detection

Microfluidic devices, often referred to as "lab-on-a-chip" systems, enable the manipulation of small fluid volumes within microscale channels. These devices offer advantages such as reduced sample and reagent consumption, faster analysis times, portability, and the potential for integration of multiple analytical steps. Microfluidics is increasingly being explored for environmental analysis, including the detection of organic pollutants like this compound. researchgate.netrsc.orgnih.gov

Paper-based microfluidic devices (µPADs) are particularly promising due to their low cost, portability, and ease of use, making them suitable for point-of-care testing and field environmental monitoring. nih.govfrontiersin.org The spontaneous fluid transport through capillary action in paper eliminates the need for external pumps. frontiersin.org

Microfluidic devices have been developed for the automated liquid-solid extraction and quantification of this compound from soil samples. A miniaturized magnetically actuated liquid-solid extraction unit integrated with filtration and detection units on a single centrifugal microfluidic device has been reported. researchgate.netnih.gov This system demonstrated a 150-fold reduction in sample weights and extraction solvent volumes compared to conventional methods, while achieving statistically similar recoveries. researchgate.netnih.gov The this compound detection limit for this device was 1 ppm (0.03 µg absolute detection limit) using UV-absorbance detection. researchgate.netnih.gov

Another approach utilizes the fluorescence quenching of this compound deposited on paper-based analytical devices for the detection of explosive compounds, including nitroaromatic compounds. nih.govscispace.com While focused on explosives, this demonstrates the principle of using this compound's fluorescence properties within a microfluidic format for sensing. A portable detector prototype has been built using a UV LED for excitation and a photodiode for detection, demonstrating the potential for field use. scispace.com

Microfluidic diatomite analytical devices (µDADs) have also been used for the detection of this compound, achieving sensitivity in the part-per-billion scale (1 ppb of this compound from a mixed sample). frontiersin.org This was achieved by integrating on-chip chromatography for separation and surface-enhanced Raman scattering for detection. frontiersin.org

Biosensor and Chemsensor Development for this compound (Environmental context)

Biosensors and chemosensors are analytical devices that combine a recognition element (biological or chemical) with a transducer to detect specific analytes. This compound's fluorescent properties make it a suitable building block for the development of optical chemosensors. rsc.orgdntb.gov.uarsc.org this compound can exist in monomer and excimer forms, with distinct spectroscopic properties, and excimer formation is sensitive to environmental factors, which can be exploited for sensing applications. rsc.org

This compound-based chemosensors have been developed for the detection of various environmental pollutants, including metal ions and explosives. rsc.orgdntb.gov.uarsc.orgmdpi.commdpi.combohrium.comscispace.com While many studies focus on other analytes, the principles can be applied to this compound detection itself or to detecting substances that interact with this compound in a sensing construct. For example, this compound-based fluorescent probes have been developed for the detection of metal ions like Cu2+ and Fe2+, utilizing fluorescence quenching or enhancement mechanisms. mdpi.comscispace.com The detection limits for these metal ions using this compound-based sensors have been reported in the micromolar range. mdpi.comscispace.com

In the context of environmental monitoring, this compound-based chemosensors can be designed to detect specific interactions with this compound. For instance, a new aromatic hydrazone based on this compound-1-aldehyde was synthesized and investigated as a fluorescent sensor for fluoride (B91410) detection. nih.gov While not directly detecting this compound, this illustrates the use of this compound derivatives in environmental sensing.

Electrochemical sensors are also being developed for this compound detection. A screen-printed electrode modified with a PVA/TiO2 composite material has been developed for the fast and accurate detection of this compound. tandfonline.com This electrochemical sensor exhibited a wide linear response range (1.0 × 10−8 to 1.0 × 10−3 g/L) and a low limit of detection (5.06 × 10−9 g/L). tandfonline.com The sensor also demonstrated high recovery rates in environmental sample analysis. tandfonline.com

Optical sensors based on silicon nanowires functionalized with β-cyclodextrin have shown ultrasensitive detection and a wide dynamic range for this compound quantification in water. acs.org This sensor leverages the luminescence restoration of functionalized silicon nanowires in the presence of this compound, achieving a limit of detection of 2 × 10–4 ppb and a limit of quantification of 0.01 ppb. acs.org

While research on biosensors specifically targeting this compound is less prevalent compared to chemosensors, the general principles of biosensing, which involve biological recognition elements, could potentially be applied. Aptamer-based biosensors, for example, utilize nucleic acid ligands that can bind to specific targets. researcher.life Although a cited example focuses on chloramphenicol (B1208) detection using a this compound excimer switch, the concept of using this compound's fluorescence properties in conjunction with a biological recognition element remains relevant for potential this compound biosensor development. researcher.life

The development of both biosensors and chemosensors for environmental pollutants is an active area of research, with the aim of providing rapid, selective, and sensitive detection methods, often with the potential for field deployment. mdpi.commdpi.com

Here is a table summarizing some of the analytical methods and their performance for this compound detection:

MethodSample MatrixDetection LimitDetection PrincipleReference
CE with UV-laser-excited native fluorescenceNot specified(3-15) x 10-10 mol (mass limit)Native Fluorescence stanford.edu
UV-detection CE with two-step concentrationNot specified4.8 x 10-9 mol/LUV Absorbance nih.gov
Centrifugal Microfluidic Device (Automated LSE)Soil1 ppm (0.03 µg absolute)UV Absorbance researchgate.netnih.gov
Microfluidic Diatomite Analytical Device (µDAD)Mixed sample1 ppbSurface-Enhanced Raman Scattering frontiersin.org
Electrochemical Sensor (PVA/TiO2 modified screen-printed electrode)Environmental5.06 x 10-9 g/LElectrochemical (DPV) tandfonline.com
Optical Sensor (β-CD-functionalized Si NWs)Water2 x 10-4 ppb (LoD), 0.01 ppb (LoQ)Luminescence Restoration acs.org

Note: LSE = Liquid-Solid Extraction, DPV = Differential Pulse Voltammetry, β-CD = β-Cyclodextrin, Si NWs = Silicon Nanowires, LoD = Limit of Detection, LoQ = Limit of Quantification

Chemical Synthesis, Functionalization, and Derivatization of Pyrene

Synthetic Routes to Pyrene (B120774) Derivatives

The synthesis of this compound derivatives often involves modifying the pre-existing this compound unit or constructing the this compound core with substituents already in place. rsc.orgrsc.org Direct functionalization typically occurs at the more electron-rich positions of the this compound molecule. rsc.orgrsc.org

Electrophilic Aromatic Substitution Reactions on this compound

Electrophilic aromatic substitution (SEAr) is a fundamental method for functionalizing aromatic systems, and this compound is particularly reactive towards SEAr at specific positions. rsc.orgrsc.orgsemanticscholar.org The 1, 3, 6, and 8 positions of this compound are the most activated for electrophilic attack due to higher electron density. rsc.orgrsc.orgsemanticscholar.org This allows for reactions such as bromination, nitration, acylation, alkylation, and formylation at these sites.

While numerous protocols exist for SEAr on this compound, achieving high regioselectivity can be a challenge, often resulting in a statistical distribution of regioisomers when multiple substitutions occur. rsc.org Simple (tetra) 1,3,6,8-halogenated and -cyanated pyrenes have been synthesized using these methods. rsc.org Monosubstitution is also achievable. rsc.org

The 2 and 7 positions of this compound are less activated towards SEAr compared to the 1, 3, 6, and 8 positions. rsc.orgrsc.org However, selective functionalization at the 2 and 7 positions can be achieved by employing bulky or sterically hindered electrophiles. rsc.orgrsc.org For instance, tert-butylation of this compound can lead to substitution at these positions. semanticscholar.org More recently, iridium-catalyzed borylation has been shown to selectively functionalize the 2 and 7 positions of this compound, providing valuable intermediates for further transformations like Suzuki-Miyaura coupling. rsc.orgsemanticscholar.org The synthesis of 2-substituted pyrenes has also been reported using this compound-chromium tricarbonyl complexes, where the electron-withdrawing chromium group increases the acidity of the aromatic protons, facilitating deprotonation and subsequent reaction with electrophiles. rsc.org

Suzuki, Heck, and Stille Coupling Reactions for this compound Functionalization

Transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Stille couplings, are powerful tools for constructing carbon-carbon bonds and are widely applied in the functionalization of this compound derivatives. These reactions typically require a halogenated or pseudohalogenated this compound precursor and an appropriate coupling partner.

Brominated pyrenes, particularly 1,3,6,8-tetrabromothis compound (B107014), serve as key precursors for constructing a variety of functionalized this compound structures using these coupling methods. rsc.org For example, Suzuki-Miyaura reactions between 1,3,6,8-tetrabromothis compound and boronic acid derivatives have been used to synthesize ligands like 1,3,6,8-tetrakis(p-benzoic acid)this compound (TBAPy), which are important building blocks for metal-organic frameworks (MOFs). rsc.org Further elaboration of brominated pyrenes, such as by Heck coupling with styrenes, has also been demonstrated. rsc.org These coupling reactions allow for the introduction of a wide range of aryl, vinyl, and alkyl groups onto the this compound core, enabling the synthesis of complex π-conjugated systems.

Direct C-H Functionalization of this compound

Direct C-H functionalization offers a more atom-economical approach to synthesizing functionalized pyrenes by directly converting a C-H bond into a C-X bond (where X is a heteroatom or carbon), bypassing the need for pre-functionalized substrates like halogenated pyrenes. While the 1, 3, 6, and 8 positions are highly reactive towards electrophilic substitution, direct C-H functionalization methods have also been explored to target less reactive positions or achieve different selectivity. semanticscholar.org

Recent advances have focused on developing catalytic systems for the direct C-H functionalization of this compound, including methods that can selectively functionalize the 2 and 7 positions. semanticscholar.org Iridium-catalyzed borylation, as mentioned earlier, is a notable example of a direct C-H functionalization method that achieves selectivity for the 2 and 7 positions. rsc.orgsemanticscholar.org Although challenging, ongoing research aims to develop more efficient and regioselective direct C-H functionalization protocols for this compound.

Synthesis of this compound-Containing Polymers and Oligomers

This compound's unique photophysical properties, including its strong fluorescence and excimer formation capabilities, make it an attractive building block for constructing functional polymers and oligomers. Incorporating this compound units into polymer backbones or side chains allows for the creation of materials with tailored optical, electronic, and sensing properties.

This compound-containing polymers and oligomers can be synthesized through various polymerization techniques, including controlled radical polymerization, condensation polymerization, and coupling reactions. For example, polymers with this compound units in the main chain can be synthesized via coupling reactions of difunctionalized this compound monomers. Alternatively, this compound moieties can be attached as side chains to pre-formed polymer backbones. semanticscholar.org The synthesis of this compound-containing oligomers often involves step-wise coupling reactions to create well-defined structures with precise numbers of this compound units. These materials have found applications in organic light-emitting diodes (OLEDs), sensors, and photovoltaic devices. semanticscholar.org

Design and Synthesis of this compound-Based Supramolecular Building Blocks

This compound derivatives are valuable components in the design and synthesis of supramolecular architectures due to their π-extended surface, fluorescence properties, and ability to engage in π-π interactions. Polysubstituted pyrenes are particularly useful for creating structures with well-defined cavities and functionalities. rsc.org

This compound-Containing Macrocycles and Cages

This compound units can be incorporated into macrocyclic and cage structures, leading to the formation of host molecules with unique recognition and binding properties. These supramolecular structures can be synthesized through various strategies, including covalent bond formation and self-assembly processes.

The synthesis of this compound-containing macrocycles often involves cyclization reactions of oligo- or polyfunctionalized this compound derivatives. For instance, macrocycles can be constructed by linking this compound units with various spacers through coupling reactions. The size and shape of the resulting macrocycle can be controlled by the design of the this compound building blocks and the linking units.

Self-Assembling this compound Amphiphiles and Block Copolymers

This compound-containing amphiphilic molecules and block copolymers are designed to undergo self-assembly, often driven by the π-stacking interactions of the this compound units in aqueous environments. mdpi.comunibe.ch This self-assembly can lead to the formation of various nanostructures, such as nanoparticles, nanotubes, nanoribbons, and vesicles. mdpi.comunibe.chrsc.org

Research has demonstrated the self-assembly of this compound-containing cationic amphiphiles, forming high aspect ratio nanotubes with uniform diameter distribution. rsc.org The counter anions can influence the self-assembly outcome, with monovalent anions (Cl⁻ and Br⁻) leading to uniform nanotubes, while bivalent anions (SO₄²⁻) result in nanoribbons. rsc.org The diameter of the nanotubes can also be affected by the counter anion, with PyPA-Br nanotubes being larger than PyPA-Cl nanotubes. rsc.org

Amphiphilic styrene-based this compound derivatives have been synthesized, exhibiting tunable aggregation luminescence and photo-induced dimerization behavior. mdpi.com These compounds can self-assemble into irregular spherical nanoparticles in aqueous solution. mdpi.com

This compound-labeled amphiphilic block copolymers have been synthesized using techniques like atom transfer radical polymerization (ATRP). tandfonline.comtandfonline.com Examples include poly(styrene-b-acrylic acid) [P(S-b-AA)], poly(methyl methacrylate-b-dimethylaminoethyl methacrylate) [P(MMA-b-DMAEMA)], poly(styrene-b-tert-butyl acrylate) [P(S-b−t-BA)], and poly(styrene-b-dimethylaminoethyl methacrylate) [P(S-b-DMAEMA)]. tandfonline.comtandfonline.com These block copolymers exhibit fluorescence and can be useful as fluorescence markers. tandfonline.com Their physical properties, including pH-dependent swelling, have been investigated. tandfonline.comtandfonline.com The self-assembly of this compound-modified amphiphilic DNA nanostructures has also been explored, where π-stacking forces between hydrophobic this compound units drive the assembly in aqueous media. unibe.ch

This compound-Functionalized Nanomaterials (e.g., Carbon Nanotubes, Graphene)

This compound derivatives are widely used for functionalizing carbon nanotubes (CNTs) and graphene due to the strong π-π interactions between the extended aromatic system of this compound and the carbon nanomaterials. capes.gov.brazonano.comacs.orgmdpi.comrsc.orgresearchgate.netfrontiersin.orgresearchgate.netresearchgate.net This non-covalent functionalization method is advantageous as it can enhance the solubility and dispersibility of CNTs and graphene without disrupting their electronic conjugation, unlike covalent functionalization which can create sp³ defects. researchgate.net

This compound-containing polymers have been prepared and used for the noncovalent sidewall functionalization of multiwalled carbon nanotubes (MWNTs), making them dispersible in various organic solvents. capes.gov.bracs.orgcapes.gov.br Examples include copolymers of (1-Pyrene)methyl 2-methyl-2-propenoate (PyMMP) with methyl methacrylate (B99206) (MMA), and poly(ethylene-co-butylene)-b-poly(MMA-co-PyMMP) diblocks. capes.gov.bracs.org this compound-functionalized polymers can interact with CNT surfaces via π-π stacking. acs.org

For graphene, this compound functionalization has been shown to improve the stability and performance of graphene-based devices. azonano.com A this compound-based adhesion layer can strengthen the interface between graphene and its substrate, reducing delamination and ion leakage in nanofluidic devices. azonano.com Studies have shown a significant increase in the success rate of functional devices after applying a this compound coating. azonano.com

This compound derivatives are used for the exfoliation and stabilization of graphene and few-layer graphene (FLG) in water. mdpi.com The this compound moiety adsorbs onto the graphene surface via π-π interactions, while hydrophilic groups attached to this compound facilitate stabilization in aqueous media. mdpi.com This approach allows for the formation of stable aqueous suspensions of graphene. mdpi.comresearchgate.net this compound-functionalized amphiphilic block copolymers have also been used for non-covalent functionalization of graphene oxide (GO) through π-π interactions, leading to enhanced physical properties of polymer composites. rsc.org Highly reduced graphene oxide (HRG) has been functionalized with 1-aminothis compound, creating a water-dispersible catalyst for reactions like the Mizoroki-Heck coupling. nih.gov

Structural Characterization of this compound Derivatives

Characterization of this compound derivatives and their assemblies is essential to understand their structure-property relationships. Various spectroscopic and diffraction techniques are employed for this purpose. mdpi.comtandfonline.commdpi.comgdut.edu.cnresearchgate.netdoi.orgnih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound Compounds

NMR spectroscopy, particularly ¹H and ¹³C NMR, is a fundamental tool for confirming the structure and purity of synthesized this compound compounds and their derivatives. mdpi.comtandfonline.comgdut.edu.cnresearchgate.netdoi.orgnih.gov Analysis of chemical shifts, splitting patterns, and coupling constants provides detailed information about the molecular structure and the presence of different functional groups attached to the this compound core. mdpi.com For instance, ¹H and ¹³C NMR data are routinely reported for newly synthesized this compound derivatives to support their structural elucidation. mdpi.comgdut.edu.cndoi.orgnih.gov Variable temperature ¹H NMR experiments can also provide insights into the π-π stacking behavior of this compound ligands in complexes. nih.gov

X-ray Crystallography of this compound and its Complexes

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in crystalline this compound and its complexes. tandfonline.commdpi.comgdut.edu.cnnih.govrsc.orgresearchgate.netresearchgate.net This technique provides crucial information about bond lengths, bond angles, and molecular packing. rsc.orgresearchgate.net Single crystal X-ray diffraction studies have been used to confirm the molecular structures of this compound-derived initiators for polymerization and this compound-containing metal complexes. tandfonline.comtandfonline.commdpi.comnih.gov Crystal structures of molecular complexes of this compound with various electron acceptors, such as chloranil (B122849) and 7,7,8,8-tetracyanoquinodimethane, have been determined, revealing their stacking arrangements in the solid state. rsc.orgresearchgate.netrsc.org

High-Resolution Mass Spectrometry for this compound Derivative Identification

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of this compound derivatives, which is essential for confirming their elemental composition and identifying synthesized compounds. mdpi.comgdut.edu.cnresearchgate.netdoi.orgnih.govacs.orgrsc.org Techniques like high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) and field desorption mass spectrometry (FD-MS) provide accurate mass measurements that can be compared to calculated values for proposed structures. mdpi.comgdut.edu.cndoi.orgnih.govrsc.org HRMS is a valuable tool for the characterization of complex this compound derivatives and for identifying reaction products. acs.org

Pyrene in Materials Science and Supramolecular Chemistry

Pyrene-Based Fluorescent Materials

The inherent fluorescence of This compound (B120774), characterized by distinct monomer and excimer emissions, is a key feature exploited in the creation of various fluorescent materials. The sensitivity of this compound's emission spectrum to its microenvironment, along with its high fluorescence quantum yield and long fluorescence lifetime, contribute to its utility in diverse applications. uky.edunih.gov

This compound in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

This compound-based π-conjugated materials are recognized as promising organic electroluminescent materials for applications in semiconductor devices such as OLEDs and OPVs. scholarsportal.infonih.gov this compound's electronic and photophysical properties are attractive for designing new organic light-emitting and semiconductor materials. uky.edu

However, a notable challenge when using this compound as an organic luminescence material is the formation of excimer emission at high concentrations or in the solid state, which can quench efficiency. scholarsportal.infonih.gov To overcome this, researchers have focused on tuning the structure of this compound derivatives. Strategies include introducing various moieties to the this compound core and developing effective synthetic methods for functionalization. scholarsportal.infonih.gov For instance, direct synthetic approaches like formylation, bromination, oxidation, and de-tert-butylation have been explored to functionalize the this compound core for organic electronic applications. scholarsportal.infonih.gov Asymmetric functionalization of this compound is also being investigated for organic semiconductor applications. scholarsportal.infonih.gov

This compound-based low molecular-weight organic materials and polymers have been utilized as active components in molecular electronic devices like OLEDs and organic solar cells (OSCs). uky.eduresearchgate.net The ability to replace inorganic semiconductors with organic materials offers advantages such as decreased manufacturing costs and the potential for fabricating devices over large areas on lightweight and flexible substrates. uky.edu this compound's high charge carrier transporting ability has also led to its consideration for OFET devices. uky.edu

Specific examples include the synthesis of imidazole-pyrene hybrid luminescent materials for OLEDs scholarsportal.info and the development of organic semiconductors via this compound oxidation, providing a route to synthesize materials for photovoltaics and LEDs. arizona.edu This oxidation method can produce this compound 4,5-dione and this compound 4,5,9,10-tetraone compounds, which serve as starting materials for synthesizing imine-rich N-heteroacene chains known as this compound-fused pyrazaacenes (PPAs) with tunable semiconducting properties. arizona.edu

This compound-Functionalized Fluorescent Nanosensors (excluding clinical)

This compound's fluorescent properties, including its ability to form excimers, make it suitable for the development of fluorescent nanosensors in materials science applications. The change in this compound's excimer fluorescence intensity can reflect changes in the local environment or indicate the presence of specific analytes. uky.edu

This compound-based fluorescent tags have been incorporated into various nanomaterials, including coordination complexes, metal-organic frameworks, and self-assembled nanomaterials, for sensing applications. nih.gov They have been used in fluorescent sensors for detecting various substances. uky.edunih.gov For example, this compound-functionalized mesoporous silica (B1680970) has been explored as a fluorescent nanosensor for selective detection of certain metal ions in aqueous solutions. mdpi.com this compound-functionalized ruthenium nanoparticles have also been used as chemosensors for detecting nitroaromatic derivatives, based on the change in this compound fluorescence. mdpi.comscielo.br

This compound-based probes have shown utility in detecting heavy metal ions like Ag⁺ and Pb²⁺, with detection mechanisms often involving changes in monomer and excimer emission upon analyte binding. rsc.org For instance, a this compound-dipeptide-based fluorescent probe demonstrated selective and ratiometric sensing of Ag⁺ in water, where the probe formed an excimer in the presence of Ag⁺, leading to a characteristic excimer band emission. rsc.org Another chemosensor based on this compound displayed different fluorescence responses for Ag⁺ (ratiometric change) and Fe³⁺ (quenching). rsc.org

Development of this compound-Based Excimer-Emitting Materials

The phenomenon of excimer formation in this compound, where an excited this compound molecule interacts with a ground-state this compound molecule to form a short-lived excited dimer, is central to the development of excimer-emitting materials. mdpi.comresearchgate.net This process results in a broad, red-shifted emission band compared to the monomer emission. mdpi.comresearchgate.net this compound's facile excimer formation, coupled with the distinct spectral separation between monomer and excimer emissions, makes it an ideal fluorophore for sensing and materials design. nih.govresearchgate.net

The unique properties of this compound excimer emission, such as large Stokes shifts (around 140 nm) and long fluorescence lifetimes (40–60 ns), have been leveraged in the design of fluorescent probes and materials. mdpi.com While this compound itself readily forms excimers, the development of new molecular structures with tailored excimer emission properties remains an active area of research. mdpi.com

This compound-based materials exhibiting aggregation-induced emission (AIE) are also relevant, as aggregation can lead to enhanced emission, sometimes involving excimer formation or other aggregation-induced phenomena. mdpi.com The π-π stacking property of this compound derivatives influences their monomer and excimer emission, making them stimuli-responsive materials. mdpi.com Controlling excimer formation is crucial for applications like OLEDs, where excimer emission can reduce efficiency, but it is desirable in sensing and probing applications. uky.eduscholarsportal.infonih.govnih.gov

Self-Assembly and Supramolecular Architectures of this compound

This compound's planar structure and extensive π-system make it an excellent building block for constructing self-assembled systems and supramolecular architectures. Weak intermolecular interactions, particularly π-π stacking, play a crucial role in the self-assembly of this compound-containing molecules. mdpi.comias.ac.in

This compound Stacking Interactions in Self-Assembled Systems

π-π stacking interactions are a primary driving force in the self-assembly of this compound derivatives. mdpi.comias.ac.in The electron-rich and planar nature of the this compound nucleus promotes the planarization of derived molecules, facilitating macroscopic self-assembly through these stacking interactions. mdpi.com

In self-assembled systems, π-π stacking between this compound units leads to the formation of ordered supramolecular structures. mdpi.comias.ac.in This has been demonstrated in various systems, including molecular tweezers integrating this compound units, where extensive π-stacking interactions contribute to three-dimensional network formation. ias.ac.in The arrangement of this compound units through stacking can be influenced by other intermolecular forces, such as hydrogen bonding, which can cooperate with or affect the π-π interactions. mdpi.comias.ac.in

Research has shown that stacking interactions can drive selective self-assembly and self-sorting in this compound-based architectures. acs.org For example, in metal-organic assemblies incorporating this compound-containing ligands, π-stacking between this compound panels facilitates the formation of specific structural types. acs.org Donor-acceptor interactions involving this compound units can also drive selective self-assembly of heteroleptic architectures. acs.org

The control over π-stacking modes can even lead to reversible switching of supramolecular chirality and circularly polarized luminescence in this compound-conjugated systems, highlighting the fine-tuning possible through these interactions. researchgate.net The extent and nature of π-π stacking significantly impact the final morphology and properties of the self-assembled materials, such as the formation of vesicular structures driven by strong non-covalent interactions like π-π stacking and hydrogen bonding. ias.ac.in

Formation of this compound-Containing Gels and Hydrogels

This compound derivatives have been successfully incorporated into gel and hydrogel systems, where self-assembly, often driven by π-π stacking and hydrogen bonding, leads to the formation of three-dimensional networks that entrap solvent. researchgate.netacs.org

The gelation ability of this compound-containing compounds can be influenced by the nature of linking groups and the presence of acceptor molecules, facilitating interactions like charge-transfer and π-π stacking. researchgate.net For instance, compounds with amide, urethane, and urea (B33335) linkers can form gels through π-π stacking and hydrogen-bonding interactions. researchgate.net

In this compound-containing gels and hydrogels, the self-assembly process often results in fibrous networks. researchgate.netacs.org The emission properties of these gels can provide insights into the self-assembly process. For example, in some this compound-containing organogels, the suppression of excimer formation in the gel state compared to the sol state indicates that the gel network structure restricts the mobility of this compound units, preventing efficient excimer formation. researchgate.netacs.org This can lead to color-tunable fluorescent gels where the emission shifts depending on the aggregation state. acs.org

This compound-substituted polymers have been used to synthesize multiresponsive hydrogels. nih.govacs.org In these systems, solvophobic preaggregation of this compound units and their intricate intra- and intermolecular excimer formation pathways influence the hydrogel's properties. nih.govacs.org The degree of swelling in these hydrogels can even act as a gating stimulus, controlling processes like photoinduced solvolysis of this compound-containing groups. nih.govacs.org The emissive properties of these hydrogels are strongly influenced by intra- and intermolecular effects dependent on the this compound concentration and distribution within the polymer network. nih.govacs.org

The incorporation of this compound groups into PEG-based hydrogels via frontal polymerization has also been explored, yielding fluorescent hydrogels exhibiting both monomer and excimer emission bands, with the excimer emission intensity related to the this compound content. nih.gov

Host-Guest Chemistry Involving this compound Scaffolds

This compound's ability to engage in π-π stacking and C-H-π interactions makes it an attractive motif for host-guest chemistry researchgate.net. This compound-based molecular receptors and scaffolds have been explored for their binding capabilities with various guest molecules researchgate.net.

Research has demonstrated the successful construction of supramolecular amphiphiles based on host-guest interactions involving this compound units aip.orgaip.org. For instance, a supramolecular amphiphile was created using a this compound-functionalized pillar umweltprobenbank.dearene host and a bis(dialkylammonium salt)-based guest, which subsequently self-assembled into dual-responsive supramolecular vesicles in aqueous solution bohrium.com.

Differential guest-binding behavior has been observed in this compound-containing metal-organic cages (MOCs) aip.orgaip.org. For example, an Fe₄L₆ cage based on a 1,6-pyrene scaffold exhibited an enclosed cavity capable of accommodating large hydrophobic molecules such as fullerenes, other polycyclic aromatic hydrocarbons, and complex natural products aip.orgaip.org. Introducing fullerenes like C₆₀ and C₇₀ into such cages can lead to a re-adjustment of cage diastereomers, optimizing the binding affinity aip.org. In contrast, a cage isomer based on a 2,7-pyrene scaffold with a more porous cavity did not show affinity for neutral hydrophobic guests aip.orgaip.org.

This compound has also been employed as a nanotemplating reagent in host-guest complexes nsrrc.org.tw. By using a quaternary clip (Q-clip) as the host and this compound as the guest, changes in the molar ratios of the mixture led to structural modulation of the host-guest complexes nsrrc.org.tw. Supramolecular lamellae were formed with a 1:4 Q-clip:this compound mixture, while a hexagonal columnar phase was observed with a 1:8 mixture nsrrc.org.tw. Thermal annealing to remove the sublimed this compound guest molecules resulted in hollowed-out supramolecular structures, demonstrating this compound's role in creating ordered microporous scaffolds nsrrc.org.tw.

This compound in Polymer Science

This compound's distinct photophysical properties, particularly its tendency to form excimers, make it a widely used fluorescent probe in the study of polymeric systems nih.govresearchgate.netresearchgate.net.

This compound as a Fluorescent Tag in Polymer Characterization

This compound is frequently used as a fluorescent label to investigate polymers of different lengths and architectures researchgate.netresearchgate.netmdpi.com. Its unique photophysical behavior allows for the study of various aspects of polymer systems, including micellization, polymer chain dynamics, polymer/particle interfaces, polymer films, polymer gels, and biological samples researchgate.net.

The critical micelle concentration (CMC) of block copolymers in aqueous phases can be determined using this compound excitation spectra researchgate.net. This compound fluorescence methods are also effective for investigating the aggregation phenomenon of amphiphilic conjugates in water and measuring the critical aggregation concentration (CAC) of polymer nanoparticles researchgate.net. When nanoparticles form, this compound can enter the hydrophobic core, and its fluorescence properties change accordingly researchgate.net.

The fluorescence emission spectrum of this compound exhibits monomer emission peaks (typically between 375 and 410 nm) that are sensitive to the polarity of the probe's microenvironment, and a longer-wavelength excimer band (around 480 nm) that appears when another this compound molecule is in close spatial proximity (approximately 10 Å) nih.govnih.gov. The ratio of excimer to monomer fluorescence intensity (IE/IM) is often used to characterize the local environment and dynamics within polymeric systems nih.govresearchgate.net. This ratio can be influenced by factors such as pH, the presence of other molecules like DNA, polymer chain length, and salt concentration researchgate.net.

This compound has been covalently attached to protein side chains, such as sulfhydryl groups, to study protein conformation and conformational changes nih.gov. The spectral features of the attached this compound are highly sensitive to the protein's microenvironment nih.gov. This approach can be used to study intramolecular proximity relationships, intermolecular interactions like protein oligomerization and aggregation, transmembrane organization, and protein dynamics nih.gov.

This compound-Containing Copolymers and Polymer Blends

This compound units have been incorporated into various macromolecules and polymers to develop novel materials with tailored properties researchgate.netmdpi.com. Copolymers containing this compound have been synthesized and investigated for applications in areas such as organic electronics and solar cells researchgate.netwhiterose.ac.uk.

This compound-functionalized polyacetylenes have been prepared and characterized, demonstrating the successful incorporation of this compound moieties into the polymer structure mdpi.com. The introduction of this compound allows for the investigation of interactions between the polymer backbone and side chains mdpi.com.

Copolymers featuring this compound have been used to improve the compatibility and interfacial interaction in polymer blends researchgate.netmdpi.com. For example, this compound-functionalized poly(dimethylaminoethyl methacrylate)-block-poly(methyl methacrylate) (py-PDMAEMA-b-PMMA) copolymer has been synthesized and attached to graphene nanoparticles (GNPs) to enhance their dispersion and compatibility within a polyetheretherketone (PEEK) matrix mdpi.com. The this compound moiety facilitates strong π-π interactions with the GNP surface, while the PMMA block improves compatibility with the PEEK matrix mdpi.com.

This compound-terminated polymers have been used to create supramolecular polymer blends through π-π stacking interactions rsc.org. Blends of electronically complementary polymers, where one polymer is terminated with this compound, can form supramolecular networks in solution and in the solid state rsc.org. The valency of the pyrenyl polymer can influence the degree of supramolecular cross-linking and the mechanical properties of the blend, such as tensile modulus rsc.org.

The phase behavior of mixtures of this compound and vinyl polymers with aromatic side groups has been studied osti.gov. Polymers with aromatic side groups tend to exhibit more pronounced miscibility with this compound at symmetric compositions osti.gov.

Role of this compound in Polymer Photophysics and Energy Transfer

This compound plays a significant role in the photophysics of polymers, particularly in energy transfer processes researchgate.netmdpi.comresearchgate.net. Its ability to act as a donor or acceptor chromophore makes it valuable in designing photoactive materials mdpi.com.

In this compound-functionalized polymers, energy transfer can occur between the this compound units (monomers and excimers) and the polymer backbone or other chromophores present mdpi.com. For instance, in this compound-functionalized polyacetylenes, energy transfer from this compound monomers to the poly(diphenylacetylene) backbone has been observed mdpi.com. The efficiency of energy transfer can be influenced by factors such as the substitution pattern of this compound on the polymer chain and the length of the linker between the this compound and the polymer backbone mdpi.com.

This compound has been incorporated into dendritic structures to study energy transfer mdpi.com. Efficient energy transfer from this compound moieties to a metal complex core has been demonstrated in dendrimers containing this compound peripheral groups as donors and a ruthenium(II) trisbipyridine complex as the core mdpi.com.

In dyads and triads containing this compound and other chromophores like perylenediimide or porphyrins, intramolecular resonance energy transfer has been observed mdpi.comresearchgate.net. The efficiency of these photophysical processes can depend on the molecular structure, the distance and relative orientation between the chromophores, and the solvent polarity researchgate.net.

This compound's photophysical properties, including its monomer and excimer emissions, are utilized to investigate the local volume and internal dynamics of polymer chains in solution nih.gov. The coexistence of these emission bands allows for detailed studies of polymer behavior nih.gov.

The conjugated nature of this compound contributes to the photophysical properties of this compound-based covalent organic frameworks (COFs), influencing their absorption, charge delocalization, and exciton (B1674681) dynamics rsc.org. This compound-based donor-acceptor COFs have shown narrow bandgaps and high efficiency of charge separation and transfer, which can enhance photocatalytic activity rsc.org.

Bioremediation and Biodegradation Studies of Pyrene

Microbial Degradation Pathways of Pyrene (B120774)

Microbial degradation of this compound involves complex enzymatic reactions that break down the aromatic rings. mdpi.com This process can be carried out by various microorganisms, including bacteria and fungi, through different metabolic pathways. ethz.chnih.gov

Bacterial Degradation of this compound (e.g., Actinobacteria, Proteobacteria)

Numerous bacterial strains have been identified with the capacity to degrade this compound. These include members of the Actinobacteria and Proteobacteria phyla. mdpi.comresearchgate.netnih.gov For instance, Gram-positive bacterial strains like Arthrobacter sp. MAL3 and Microbacterium sp. MAL2 (Actinobacteria), along with the Gram-negative Stenotrophomonas sp. MAL1 (Proteobacteria), have demonstrated complete degradation of this compound. mdpi.com Other notable this compound-degrading bacterial genera include Rhodococcus, Sphingomonas, Paracoccus, Bacillus, and Pseudomonas. mdpi.commdpi.com

Mycobacterium vanbaalenii PYR-1 is a well-studied bacterial strain recognized for its ability to mineralize this compound. nih.govmdpi.com Studies on Mycobacterium sp. strain KMS have also provided insights into the enzymes and metabolites involved in this compound degradation by this genus. nih.gov While individual bacterial strains can metabolize this compound, microbial consortia often exhibit enhanced degradation efficiency due to synergistic metabolic interactions. mdpi.com

Research findings highlight the varying degradation rates among different bacterial strains. For example, Sphingomonas MWFG showed a 69% degradation rate for this compound, while Paracoccus SPNT achieved 90% degradation of phenanthrene (B1679779), 40% of fluoranthene, and 69% of this compound. mdpi.com Mycobacterium sp. 16F demonstrated a high degradation rate, removing about 94% of 20 ppm this compound in 4 days. tandfonline.com

Here is a table summarizing some bacterial strains and their reported this compound degradation capabilities:

Bacterial StrainPhylumThis compound Degradation RateIncubation TimeThis compound ConcentrationSource
Sphingomonas MWFGProteobacteria69%Not specifiedNot specified mdpi.com
Paracoccus SPNTProteobacteria69%Not specifiedNot specified mdpi.com
Arthrobacter sp. MAL3ActinobacteriaComplete degradationNot specifiedNot specified mdpi.com
Microbacterium sp. MAL2ActinobacteriaComplete degradationNot specifiedNot specified mdpi.com
Stenotrophomonas sp. MAL1ProteobacteriaComplete degradationNot specifiedNot specified mdpi.com
Bacillus thurigiensisFirmicutes48%Not specifiedNot specified mdpi.com
Bacillus pumilusFirmicutes48%Not specifiedNot specified mdpi.com
Rhodococcus hoagiiActinobacteria48%Not specifiedNot specified mdpi.com
Mycobacterium sp. 16FActinobacteria~94%4 days20 ppm tandfonline.com
Bacillus licheniformis ATCC 9789Firmicutes>39%30 daysNot specified mdpi.com
Sphingobacterium sp. strain 21Bacteroidetes39%30 daysNot specified mdpi.com
Klebsiella pneumoniae AWD5Proteobacteria87.5%21 days0.005% (with succinate) frontiersin.org
Hydrogenophaga sp. PYR1Proteobacteria94%15 daysNot specified rsc.org

Fungal Degradation of this compound (e.g., White-Rot Fungi)

Fungi, particularly white-rot fungi, are also significant in the biodegradation of this compound. oup.comhawaii.edunih.gov White-rot fungi such as Phanerochaete chrysosporium and Pleurotus ostreatus are known for their ability to mineralize this compound. oup.com Some fungal species can utilize this compound as a sole carbon and energy source, while others may degrade it cometabolically in the presence of additional carbon sources or in co-culture with bacteria. oup.comnih.gov

Studies on indigenous fungi from contaminated sites have identified species capable of this compound degradation. For example, Penicillium terrestre showed high degradation rates, removing 75% of 50 mg/L and 67% of 100 mg/L this compound in 28 days. oup.com Trametes polyzona RYNF13, a thermotolerant white-rot fungus, degraded 52% of this compound at 30°C within 18 days. jst.go.jp

Here is a table illustrating this compound degradation by some fungal strains:

Fungal StrainTypeThis compound Degradation RateIncubation TimeThis compound ConcentrationSource
Penicillium terrestreDeuteromycete75%28 days50 mg/L oup.com
Penicillium terrestreDeuteromycete67%28 days100 mg/L oup.com
Penicillium janthinellumDeuteromycete57%28 days50 mg/L oup.com
Penicillium janthinellumDeuteromycete31.5%28 days100 mg/L oup.com
Trichoderma harzianumDeuteromycete65%28 days50 mg/L oup.com
Trichoderma harzianumDeuteromycete33.7%28 days100 mg/L oup.com
Marasmiellus sp. CBMAI 1062Basidiomycete>90%7 days0.04 mg/mL elsevier.es
Marasmiellus sp. CBMAI 1062Basidiomycete~100%48 hours0.08 mg/mL (saline) elsevier.es
Polyporus sp. S133White-rot fungus90%30 days5 mg (metabolism alone) nih.gov
Trametes polyzona RYNF13White-rot fungus52%18 days100 mg/L jst.go.jp

Aerobic and Anaerobic Degradation Mechanisms of this compound

This compound biodegradation can occur under both aerobic (in the presence of oxygen) and anaerobic (in the absence of oxygen) conditions. nih.govresearchgate.net Aerobic degradation is generally considered faster and more efficient for high-rate organic matter reduction, requiring a continuous oxygen supply. researchgate.net Under aerobic conditions, oxygenases, particularly dioxygenases, initiate the degradation process through oxidative reactions and ring cleavage. mdpi.comresearchgate.net

Anaerobic degradation is a slower process carried out by microorganisms that thrive in low-oxygen or oxygen-free environments. researchgate.net This can involve processes like methanogenesis, fermentation, and reductive dichlorination. researchgate.net While some bacterial strains have been identified that can degrade this compound anaerobically, the degradation pathways under these conditions are less understood compared to aerobic pathways. nih.gov Studies have shown evidence for the biodegradation of this compound under strict anaerobic, denitrifying conditions by pseudomonad strains. dss.go.th For example, Pseudomonas sp. JP1 and Klebsiella sp. LZ6 are facultative anaerobes capable of anaerobic this compound degradation. nih.govresearchgate.net Hydrogenophaga sp. PYR1 has also shown the ability to degrade this compound under iron-reducing anaerobic conditions. rsc.org

Identification of this compound Metabolites in Bioremediation Systems

The microbial degradation of this compound proceeds through a series of intermediate metabolites. Identifying these metabolites is crucial for understanding the degradation pathways. nih.gov In aerobic bacterial degradation, initial oxidation often leads to the formation of cis-dihydrodiols. nih.govmdpi.com For instance, Mycobacterium species typically oxidize this compound in the K region to form cis-4,5-pyrene-dihydrodiol. nih.gov This is then rearomatized to 4,5-dihydroxythis compound (B1240782). nih.govmdpi.com Subsequent ring cleavage, often via ortho- or meta-cleavage pathways, leads to the formation of intermediates that can enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. mdpi.com

Key metabolites identified in this compound biodegradation by bacteria include cis-4,5-pyrene-dihydrodiol, 4,5-dihydroxythis compound, this compound-4,5-dione, phenanthrene-4,5-dicarboxylic acid, and 4-phenanthroic acid. nih.govnih.govasm.org this compound-4,5-dione can be formed from the autooxidation of 4,5-dihydroxythis compound and has been observed as an accumulating metabolite in some Gram-negative bacteria. nih.gov However, some strains like Mycobacterium sp. strain KMS can further utilize and degrade this compound-4,5-dione. nih.gov A novel metabolite, 6,6′-dihydroxy-2,2′-biphenyl dicarboxylic acid, has been identified in the degradation of this compound by Mycobacterium sp. strain AP1, suggesting an alternative pathway involving the cleavage of both central rings of this compound. nih.gov

In fungal degradation, metabolites such as 1-pyrenol, 1,6-pyrenediol, and 1,8-pyrenediol (B1220589) have been reported. oup.com Armillaria sp. F022, a white-rot fungus, transformed this compound into five stable metabolic products, including 1-hydroxythis compound, 4-phenanthroic acid, 1-hydroxy-2-naphthoic acid, phthalic acid, and protocatechuic acid. researchgate.net Protocatechuic acid was identified as the end product of this compound degradation by this fungus. researchgate.net

Enzymatic Mechanisms in this compound Biodegradation

The biodegradation of this compound is catalyzed by a suite of enzymes produced by microorganisms. These enzymes facilitate the initial attack on the this compound molecule and the subsequent breakdown of its aromatic structure. mdpi.com

Role of Dioxygenases and Monooxygenases in this compound Catabolism

Dioxygenases and monooxygenases play critical roles in the initial stages of this compound catabolism, particularly under aerobic conditions. ethz.chmdpi.comresearchgate.net Bacterial degradation of this compound is often initiated by dioxygenases, which introduce two hydroxyl groups to the aromatic ring, forming cis-dihydrodiols. nih.govmdpi.com For instance, in Mycobacterium sp. strain KMS, an aromatic-ring-hydroxylating dioxygenase oxidizes this compound to cis-4,5-pyrene-dihydrodiol. asm.org This enzyme complex typically consists of several components, including alpha and beta subunits, a 4Fe-4S ferredoxin, and a Rieske (2Fe-2S) region. asm.org

Monooxygenases, on the other hand, introduce a single oxygen atom into the aromatic ring, often leading to the formation of arene epoxides, which are then transformed into trans-dihydrodiols. mdpi.com Both dioxygenases and monooxygenases can initiate the degradation pathway in bacteria and fungi. ethz.ch

Following the initial oxygenation, other enzymes are involved in the subsequent steps of this compound degradation. These include dihydrodiol dehydrogenases, which rearomatize the dihydrodiols to form diols, and ring-cleavage dioxygenases (intradiol and extradiol dioxygenases) that cleave the aromatic ring. mdpi.comresearchgate.net Enzymes like aldehyde dehydrogenases, hydratase aldolases, and oxidoreductases are also involved in the further metabolism of the cleavage products. nih.govresearchgate.net Proteomic studies of this compound-degrading bacteria like Mycobacterium sp. 16F have revealed the upregulation of numerous proteins, with dioxygenases and dehydrogenases being prominent among those involved in the this compound degradation pathway. tandfonline.com

Fungal degradation of PAHs, including this compound, often involves extracellular ligninolytic enzymes such as lignin (B12514952) peroxidases, manganese peroxidases, and laccases. hawaii.eduscispace.com These enzymes can catalyze the initial oxidation of PAHs. scispace.com Additionally, fungal enzymes like cytochrome P450 monooxygenases and epoxide hydrolases have been implicated in this compound metabolism. elsevier.esresearchgate.net

Here is a table listing some key enzymes involved in this compound biodegradation:

Enzyme ClassRole in this compound DegradationOrganismsSource
DioxygenasesInitial oxidation of aromatic ring, forming cis-dihydrodiolsBacteria, Fungi (less common initiation) ethz.chmdpi.comresearchgate.net
MonooxygenasesInitial oxidation of aromatic ring, forming epoxidesBacteria, Fungi ethz.chmdpi.com
Dihydrodiol DehydrogenasesRearomatization of dihydrodiols to diolsBacteria nih.govmdpi.com
Ring-cleavage DioxygenasesCleavage of the aromatic ring (ortho or meta)Bacteria mdpi.comresearchgate.net
Aldehyde DehydrogenasesFurther metabolism of cleavage productsBacteria nih.govresearchgate.net
OxidoreductasesFurther metabolism of intermediatesBacteria nih.gov
Lignin Peroxidases (LiP)Extracellular oxidation of PAHsWhite-rot fungi hawaii.eduscispace.com
Manganese Peroxidases (MnP)Extracellular oxidation of PAHsWhite-rot fungi hawaii.eduscispace.com
LaccasesExtracellular oxidation of PAHsWhite-rot fungi hawaii.eduscispace.com
Cytochrome P450 MonooxygenasesInvolved in oxidationFungi elsevier.esresearchgate.net
Epoxide HydrolasesHydrolysis of epoxide intermediatesFungi elsevier.esresearchgate.net

Laccases and Peroxidases in Fungal this compound Degradation

Fungi, particularly white-rot fungi (basidiomycetes), play a significant role in the biodegradation of PAHs, including this compound. unito.itresearchgate.net These fungi produce extracellular enzyme systems, such as laccases and peroxidases, which are capable of degrading a broad spectrum of aromatic compounds. unito.itresearchgate.netmdpi.com

Laccases (Lac), lignin peroxidases (LiP), manganese peroxidases (MnP), and versatile peroxidases (VP) are key ligninolytic enzymes involved in PAH biodegradation. researchgate.net These enzymes are non-specific and can oxidize complex PAH structures. unito.itresearchgate.net Studies have investigated the activity of these enzymes during this compound degradation by fungal consortia. For instance, a consortium of three basidiomycetes isolated from compost demonstrated the ability to remove approximately 56 mg/kg of this compound from soil in 28 days. unito.itnih.gov Enzymatic assays in this study indicated that laccase and manganese-independent peroxidase (MiP) activity likely contributed to the degradation process. unito.itnih.gov While MnP and LiP activities were also observed, their levels were generally low throughout the experiment, suggesting a more prominent role for laccase and MiP in this specific consortium's this compound degradation. unito.it

Data on enzyme activity during this compound degradation by a fungal consortium:

EnzymePeak Activity (U/L)Day of Peak Activity
Laccase (Lcc)39714
Manganese Independent Peroxidase (MiP)12428
Manganese Peroxidase (MnP)4814
Lignin Peroxidase (LiP)1914

Note: Data is representative of enzyme activity in a specific fungal consortium study. unito.it

While some studies indicate that laccase alone might not oxidize this compound directly, its activity, often in conjunction with mediators, can lead to the oxidation of other PAHs. nih.gov Peroxidases, such as manganese peroxidase, have also been implicated in the direct mineralization of compounds including this compound. nih.gov The combined action and synergistic production of these ligninolytic enzymes by fungal consortia can lead to high this compound degradation and detoxification. unito.it

Genetic Basis of this compound Degradation Pathways

The microbial degradation of this compound involves complex metabolic pathways encoded by specific genes. Both bacteria and fungi possess the genetic machinery for initiating and processing this compound breakdown. mdpi.comnih.govresearchgate.net

In bacteria, the aerobic degradation of PAHs, including this compound, typically involves initial oxidation steps catalyzed by dioxygenases and monooxygenases. mdpi.com These enzymes introduce oxygen atoms into the aromatic rings, leading to the formation of dihydrodiols or epoxides. mdpi.com Subsequent enzymatic reactions, involving dehydrogenases and ring-cleavage dioxygenases, further break down the this compound molecule. researchgate.netmdpi.com The ring cleavage can occur via ortho- or meta-pathways, leading to intermediates that can enter central metabolic cycles like the tricarboxylic acid (TCA) cycle. mdpi.com

Key genes and enzymes involved in bacterial this compound degradation pathways have been studied in various strains, such as Mycobacterium vanbaalenii PYR-1. mdpi.comresearchgate.net This strain is known for its ability to mineralize this compound. mdpi.com While the complete and integrated degradation pathway involving all enzymes and functional genes is still being fully elucidated, studies have identified genes encoding for dioxygenases, dihydrogendiol dehydrogenases, and ring-breaking dioxygenases as crucial for the process. mdpi.com Biomarkers of this compound metabolism in bacteria often include genes like nidA/B, pah, and phd. researchgate.net

Fungal degradation pathways also involve oxidative enzymes. While the genetic basis in fungi is less extensively studied compared to some bacterial pathways, the production of ligninolytic enzymes like laccases and peroxidases is genetically controlled. researchgate.net Research using techniques like RT-qPCR has shown increased transcription of laccase genes during the degradation of certain dyes, suggesting a genetic link to the production of these enzymes involved in the breakdown of aromatic compounds. researchgate.net

Understanding the genetic basis of this compound degradation is crucial for developing enhanced bioremediation strategies, including the potential for genetic engineering of microorganisms with improved degradation capabilities. rsc.org

Bioremediation Technologies for this compound Contamination

Bioremediation technologies leverage biological processes to clean up environmental contaminants like this compound. These methods are often considered cost-effective and environmentally friendly alternatives to physical and chemical remediation techniques. frontiersin.orgbrieflands.com Several bioremediation strategies have been explored for this compound-contaminated sites, including bioaugmentation, biostimulation, phytoremediation, and biosurfactant-enhanced biodegradation. mdpi.comfrontiersin.orgbrieflands.comresearchgate.net

Bioaugmentation and Biostimulation Strategies for this compound

Bioaugmentation involves the introduction of specific microorganisms with known this compound-degrading abilities to a contaminated site to enhance the degradation process. rsc.orgresearchgate.net Biostimulation, on the other hand, focuses on modifying the environmental conditions, such as adding nutrients (e.g., nitrogen and phosphorus), adjusting pH, or improving aeration, to stimulate the growth and activity of indigenous this compound-degrading microorganisms already present in the contaminated matrix. rsc.orgresearchgate.netnih.gov

Both bioaugmentation and biostimulation can be effective in enhancing this compound removal. rsc.orgresearchgate.net Studies have shown that biostimulation with nutrient addition can improve the metabolic activity of native microorganisms, leading to accelerated hydrocarbon degradation. researchgate.net Bioaugmentation with enriched bacterial consortia or specific strains like Mycobacterium and Rhodococcus species, known for their PAH degradation capabilities, has also been investigated. frontiersin.orgmdpi.com

Combining biostimulation and bioaugmentation can be a promising strategy to further speed up the bioremediation process, benefiting both indigenous and introduced pollutant degraders. rsc.orgresearchgate.net Research has demonstrated that a combined approach can result in higher this compound removal efficiency compared to using either strategy alone. researchgate.net For example, one study reported an 84% this compound removal efficiency with a combined biostimulation and bioaugmentation process, compared to 57.86% with bioaugmentation and 50% with biostimulation individually over a 14-day period. researchgate.net

Data on this compound Removal Efficiency by Different Bioremediation Strategies:

StrategyThis compound Removal Efficiency (%)Duration (Days)
Natural Attenuation3714
Biostimulation5014
Bioaugmentation57.8614
Combined Biostimulation & Bioaugmentation8414

Note: Data is based on a specific study and may vary depending on site-specific conditions and microbial consortia used. researchgate.net

Factors such as nutrient availability, moisture content, pH, temperature, and the presence of other pollutants can influence the effectiveness of these strategies. rsc.org

Phytoremediation Approaches for this compound-Contaminated Sites

Phytoremediation is an eco-friendly technique that utilizes plants and their associated microorganisms to remove, contain, or degrade contaminants in soil and water. mdpi.combrieflands.comresearchgate.net For this compound-contaminated sites, phytoremediation primarily relies on the plant-microbe interactions in the rhizosphere, the area of soil directly influenced by plant roots. brieflands.comresearchgate.net

Plants can contribute to this compound remediation through several mechanisms, including:

Rhizodegradation: Plant roots release exudates that stimulate the growth and activity of rhizosphere microorganisms capable of degrading this compound. brieflands.comresearchgate.net This is considered a major mechanism in the phytoremediation of PAHs. researchgate.net

Phytoextraction: Plants can take up this compound from the soil and accumulate it in their tissues. While phytoextraction accounts for a smaller portion of the total removal compared to rhizodegradation, it can be enhanced by the addition of surfactants or chelating agents. researchgate.net

Phytovolatilization: Some contaminants can be taken up by plants and released into the atmosphere through transpiration, although this mechanism is generally less significant for high molecular weight PAHs like this compound.

Phytostabilization: Plants can help to immobilize contaminants in the soil, preventing their spread.

Various plant species have been investigated for their potential in this compound phytoremediation. Plants with fibrous root systems are often preferred as they can increase microbial activity in the rhizosphere. brieflands.com Studies have shown that planting certain species can significantly increase this compound removal rates compared to unplanted soils. brieflands.comhu.edu.jo For instance, Sorghum bicolor alone reduced soil this compound by 53-70%, while a combination of Sorghum bicolor with Pseudomonas bacteria achieved 66-82% removal. brieflands.com Sunflower (Helianthus annuus) has also shown potential for this compound remediation, with higher removal observed in planted soils compared to controls. hu.edu.jo

Data on this compound Removal by Phytoremediation with Sorghum bicolor:

TreatmentInitial this compound Concentration (mg/kg)This compound Removal Percentage (%)
Unplanted Control15035-47
Unplanted Control30035-47
Sorghum bicolor only15070
Sorghum bicolor only30052
Sorghum bicolor + Pseudomonas bacteria15082
Sorghum bicolor + Pseudomonas bacteria30066

Note: Data is based on a study over 3 months and represents removal percentages at different initial this compound concentrations. brieflands.com

The effectiveness of phytoremediation can be influenced by factors such as plant species, soil type, contaminant concentration, and environmental conditions. researchgate.net Combining phytoremediation with other bioremediation strategies, such as bioaugmentation with this compound-degrading bacteria, can further enhance removal efficiency. brieflands.com

Biosurfactant-Enhanced this compound Biodegradation

The low water solubility and strong adsorption of this compound to soil particles limit its bioavailability to microorganisms, which is a major challenge in this compound biodegradation. mdpi.commdpi.commdpi.com Biosurfactants, surface-active compounds produced by microorganisms, can address this limitation by increasing the solubility and mobility of hydrophobic contaminants like this compound, thereby enhancing their bioavailability for microbial degradation. mdpi.comnih.govnih.govjjhres.com

Biosurfactants can enhance this compound biodegradation through several mechanisms:

Increased Solubility: Biosurfactants can form micelles or microemulsions that solubilize this compound in the aqueous phase, making it more accessible to microbial cells. mdpi.comjjhres.com

Increased Surface Area: Biosurfactants can reduce the surface tension between the aqueous phase and hydrophobic this compound particles, increasing the contact area for microbial interaction.

Improved Cell Surface Hydrophobicity: Some biosurfactants can alter the cell surface properties of microorganisms, promoting their adhesion to hydrophobic substrates like this compound.

Numerous studies have demonstrated the effectiveness of biosurfactants in enhancing this compound biodegradation by various bacterial and fungal strains. nih.govnih.govjjhres.comresearchgate.net For example, a lipopeptide biosurfactant produced by Paenibacillus dendritiformis CN5 strain significantly enhanced this compound degradation by a microbial consortium. nih.gov At optimal concentrations, the biosurfactant increased this compound degradation from 16% (in its absence) to 83.5% in 24 days. nih.gov Similarly, a biosurfactant isolated from Bacillus sp. SS105 enhanced this compound degradation by Pseudomonas sp., increasing the degradation rate significantly. researchgate.net

Data on Biosurfactant-Enhanced this compound Degradation by a Microbial Consortium:

Biosurfactant Concentration (mg/L)This compound Degradation (%)Duration (Days)
01624
3006724
60083.524
9005724

Note: Data is based on a study using a lipopeptide biosurfactant produced by Paenibacillus dendritiformis CN5 strain and a microbial consortium predominantly composed of Pseudomonas species. nih.gov

The effectiveness of biosurfactants is concentration-dependent, with an optimal concentration range for maximum enhancement. nih.gov Beyond a certain threshold, higher biosurfactant concentrations may not further improve or can even reduce degradation. nih.gov The type and structure of the biosurfactant, as well as the specific microbial community, also influence the extent of enhancement. mdpi.com Biosurfactants are considered environmentally friendly due to their biodegradability and low toxicity, making them a sustainable option for enhancing this compound bioremediation. researchgate.net

Computational and Theoretical Investigations of Pyrene

Quantum Chemical Calculations of Pyrene (B120774)

Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, are widely used to investigate the electronic structure and photophysical properties of this compound and its derivatives. These methods allow for the prediction of molecular geometries, energy levels, and spectroscopic parameters.

Density Functional Theory (DFT) Studies of this compound Electronic Structure

DFT is a powerful tool for studying the electronic structure of this compound and its derivatives. These studies can provide information about parameters such as minimum energy, bond lengths and angles, and the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap. journaljmsrr.com The HOMO-LUMO gap is a key indicator of electronic and charge transport properties. researchgate.net

DFT calculations have been applied to investigate the structure, electronic properties, and chemical reactivity of this compound and its monochlorinated derivatives. scirp.org Different methods and basis sets have been tested, with the B3LYP/6-311G** method/basis set found to be suitable for predicting the heat of formation and optimized structure of this compound and its monochlorinated derivatives. scirp.org The computed geometrical parameters and heat of formation for this compound show good agreement with experimental data. scirp.org Studies on monochlorinated this compound compounds using DFT have also indicated the relative stability order of isomers as 1-chlorothis compound (B1222765) > 4-chlorothis compound (B12802569) > 2-chlorothis compound, consistent with experimental observations. scirp.org

DFT studies have also explored the impact of this compound orientation on the electronic properties of graphene ribbons, showing that the electronic structures of "oblique" this compound-fused acenes exhibit more delocalized frontier molecular orbitals compared to "vertical" systems. rsc.orgrsc.org The electronic structures and photophysical properties of newly designed this compound-core arylamine derivatives, intended as hole-transporting materials for perovskite solar cells, have been investigated using DFT and TD-DFT methods. researchgate.net These studies analyzed HOMO and LUMO levels, reorganization energies, ionization potentials, electron affinities, hardness values, and nonlinear optical properties to evaluate their performance. researchgate.net

Ab Initio Calculations of this compound Photophysical Properties

Ab initio methods are employed to study the photophysical properties of this compound, such as absorption and emission behaviors. These calculations can provide quantitative accuracy for excitation energies, which is crucial for the theoretical design of this compound derivatives with tailored properties. researcher.life

Studies using multi-reference perturbation theory (MRPT) methods, an ab initio approach, have investigated the low-lying singlet excited states of this compound and its phenyl-substituted derivatives. researcher.lifersc.orgrsc.org The calculated 1La and 1Lb excitation energies of this compound have shown good agreement with experimental values. researcher.lifersc.org These calculations are essential for understanding the absorption and fluorescence emission characteristics influenced by these excited states. researcher.lifersc.org

Ab initio molecular calculations, such as at the G3(MP2)//B3LYP level, have been used to estimate the standard enthalpies of formation of this compound and its derivatives like 1-pyrenecarboxaldehyde, showing good agreement with experimental data. researchgate.net Other ab initio methods like HF, MP2, and semi-empirical methods (AM1, PM3, ZINDO) have also been used to study the chromophore of the this compound molecule in detail. researchgate.net

Excited State Calculations for this compound and its Derivatives

Calculations of excited states are vital for understanding the photophysical behavior of this compound and its derivatives, including absorption and fluorescence. Low-lying singlet excited states, such as the 1La and 1Lb states, significantly influence these properties. researcher.lifersc.org

Multi-reference perturbation theory (MRPT) methods have been used to calculate the 1La and 1Lb excitation energies of this compound and its phenyl-substituted derivatives. researcher.lifersc.orgrsc.org These studies have shown that the energetic ordering of these states can be influenced by substitution, as seen in 1,3,6,8-tetraphenyl this compound where the 1La state becomes the lowest singlet excited state. researcher.lifersc.org This inversion is consistent with experimentally deduced schemes and helps explain the fluorescence emission characteristics. researcher.lifersc.org

Time-dependent density functional theory (TD-DFT) calculations, often used in conjunction with DFT, have been performed to study the electronic structures and photophysical properties of this compound derivatives. researchgate.netcapes.gov.br These calculations can reproduce experimental trends in wavelengths and provide insights into the nature of excited states, such as "this compound-like" or "substituent-influenced" excitations in functionalized this compound derivatives. capes.gov.br

Ab initio second-order algebraic diagrammatic construction (ADC(2)) method has been used to investigate the excited-state properties of donor-pyrene-acceptor systems, characterizing the lowest excited singlet states regarding charge transfer and local excitation characters. chemrxiv.org

Molecular Dynamics (MD) Simulations Involving this compound

Molecular Dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. researchgate.net These simulations provide insights into the dynamic behavior of this compound in various environments, including its interactions with solvents and biomacromolecules, and its self-assembly processes. mdpi.comnih.gov

This compound Interactions with Solvents and Biomacromolecules (excluding human clinical context)

MD simulations are valuable for investigating the interactions of this compound with solvents and biomacromolecules. These simulations can capture the dynamic alignment and binding properties of this compound-containing systems in complex media. nih.gov

Studies have used MD simulations to investigate the solubility of this compound in organic solvents like toluene (B28343) and heptane, comparing results with experimental data. cam.ac.uk These simulations can provide details on non-bonded interactions and the radial distribution functions of this compound in solvents. cam.ac.uk

MD simulations have also been applied to study the interactions between this compound derivatives and biomacromolecules such as Bovine Serum Albumin (BSA). nih.gov These studies can predict binding modes and analyze the dynamic behavior of this compound derivatives in protein complexes, often using methods like Molecular Mechanics/Poisson–Boltzmann Surface Area (MMPBSA) to estimate binding free energies. nih.gov The experimental results suggesting hydrophobic forces play a crucial role in this compound derivative interactions with BSA can be verified and further understood through MD simulations. nih.gov

MD simulations have also explored the adsorption of this compound-polymer chains, such as this compound-PEG, on carbon nanotubes, demonstrating stable π-π stacking interactions between this compound and the nanotube surface. tubitak.gov.tr These simulations provide details on the orientation of adsorbed this compound molecules and the diffusion of this compound-PEG complexes on the nanotube surface. tubitak.gov.tr The interactions between this compound and its oxides in toluene solution have also been investigated using computational methods, including continuum solvation models, to understand dimerization and solubility. chemrxiv.org

Self-Assembly Simulations of this compound-Containing Systems

MD simulations are a powerful tool for studying the self-assembly of molecules containing this compound moieties. These simulations can reveal the driving forces and structural characteristics of assembled systems. conicet.gov.ar

Atomistic MD simulations and advanced sampling methods have been used to investigate the self-assembly of this compound-substituted diamide (B1670390) monomers in solution, characterizing kinetic and thermodynamic states and transition pathways. nih.gov These simulations can show how molecular configuration, torsional flexibility, and this compound-solvent interactions influence the self-assembly process. nih.gov

MD simulations have confirmed different solvent-driven supramolecular interactions in the self-assembly of amphiphilic catechol/pyrene molecules. conicet.gov.ar These studies have shown that the amphiphilic character, including the solvophobicity of the this compound head group, is a driving force for self-assembly, and π-π interactions between this compound moieties play a significant role in the formation of structures like fibril-like aggregates. conicet.gov.arnih.gov

Structure-Property Relationship Modeling for this compound Compounds

Structure-property relationship modeling, particularly using computational techniques, is crucial for establishing links between the molecular structure of this compound and its diverse physical, chemical, and biological properties. This allows for the prediction and design of this compound-based materials with desired characteristics. Studies have explored the relationship between the annelation pattern of fused benzene (B151609) rings in this compound-based hydrocarbons and their electronic properties, such as molecular orbital energies and oxidation/reduction potentials. chemrxiv.org These studies indicate that annelations at different positions have distinct effects that combine additively. chemrxiv.org Extended linear annelation can dominate electronic behavior, sometimes superseding local this compound effects. chemrxiv.org Torsional strain, linked to annelation patterns, also plays a role in molecular destabilization. chemrxiv.org

Computational studies, often employing Density Functional Theory (DFT), are used to investigate the electronic structures and properties of this compound and its derivatives. scirp.orgrsc.org For example, DFT has been applied to study monochlorinated this compound compounds, examining their structure, electronic properties, and chemical reactivity. scirp.org The relative stability of monochlorinated this compound compounds was predicted using these methods. scirp.org

The orientation of the this compound moiety in larger systems, such as graphene nanoribbons or nanographenes, significantly impacts their electronic properties and stability. rsc.org Computational studies using DFT have shown that the electronic structures of these systems are influenced by the delocalization of frontier molecular orbitals, which is dependent on the this compound orientation. rsc.org

Quantitative Structure-Property Relationships (QSPR) for this compound Fluorescence

Quantitative Structure-Property Relationship (QSPR) modeling is a valuable tool for predicting the fluorescence properties of this compound and its derivatives based on their molecular structure. This approach seeks to establish mathematical models correlating structural descriptors with fluorescence characteristics like excitation and emission wavelengths.

QSPR methods have been applied to study the fluorescence excitation and emission wavelengths of various fluorescent probes, including this compound derivatives. researchgate.netcapes.gov.br Linear and nonlinear prediction models have been developed using techniques such as the Heuristic Method (HM) and Radial Basis Function Neural Networks (RBFNNs). researchgate.netcapes.gov.br For a set of 64 fluorescent probes including this compound derivatives, linear models using five descriptors showed squared correlation coefficients (R²) of 0.888 for excitation wavelengths and 0.897 for emission wavelengths. capes.gov.br RBFNN models provided better prediction results, with R² values of 0.948 for excitation and 0.939 for emission wavelengths for the same dataset. capes.gov.br

Another QSPR approach studied the fluorescence absorption and emission wavelengths of 413 fluorescent dyes, including this compound derivatives, under different solvent conditions. nih.govresearchgate.net This study employed the random forest (RF) ensemble method, comparing its performance to linear partial least squares and nonlinear support vector machine regression models. nih.govresearchgate.net Quantum chemical descriptors derived from DFT and solvent information were incorporated into these models. nih.gov The RF model yielded the best prediction results, with R² values of 0.940 for absorption wavelengths and 0.905 for emission wavelengths. nih.gov

Computational approaches, such as time-dependent density functional theory (TD-DFT), are used to predict the optical absorption and fluorescence spectra of this compound-based materials. ucl.ac.uknih.govacs.org Comparing these theoretical predictions with experimental spectra helps in understanding the structural chromophores responsible for the observed photophysical properties. ucl.ac.uknih.gov For instance, computational studies have helped rationalize the red shift observed in the absorption and fluorescence spectra of insoluble porous this compound networks compared to analogous linear and branched polymers, attributing it to the presence of strained rings in the network structure. nih.govacs.org

Predictive Modeling of this compound Reactivity and Fate

Predictive modeling is essential for understanding the reactivity of this compound and its fate in various environments. These models utilize computational chemistry and environmental parameters to simulate how this compound transforms and distributes across different media.

Density Functional Theory (DFT) is a key computational method used to investigate the chemical reactivity of this compound and its derivatives. scirp.orgresearchgate.net Studies have used DFT to predict the reactive sites of this compound in gas-phase reactions, which are influenced by the electron density of the molecule. researchgate.net Global and local reactivity descriptors, such as condensed Fukui functions, are employed to explore sites available for electrophilic and nucleophilic attack. researchgate.net

Theoretical investigations, including those using transition state theory (TST), are applied to study the mechanisms and products of gas-phase reactions involving this compound, such as oxidation initiated by hydroxyl radicals. researchgate.net

Multimedia fugacity models are used to assess the environmental fate of chemicals like this compound in different compartments such as air, water, soil, and sediment. maxwellsci.comresearchgate.net These models consider processes such as partitioning, advection, and degradation. maxwellsci.com While some multimedia models have been applied more extensively to related compounds like benzo[a]this compound (B130552), the framework is applicable to this compound. maxwellsci.comresearchgate.net Such models can identify the dominant media of accumulation, key reaction pathways, and the role of transport processes. maxwellsci.com

Atmospheric models are employed to investigate the formation, abundance, and fate of this compound derivatives, such as nitropyrenes, which are formed from the reaction of this compound in the atmosphere. nih.gov These models incorporate atmospheric chemistry and surface compartments to simulate the spatiotemporal distribution of these compounds. nih.gov Sensitivity analyses in these models can indicate the importance of factors like NO₂ concentration in the formation of nitropyrenes and photodegradation as a significant loss process. nih.gov

Advanced Applications of Pyrene As a Molecular Probe and Sensing Element

Pyrene (B120774) as a Microenvironmental Polarity Probe

The fluorescence emission spectrum of this compound is particularly sensitive to the polarity of its microenvironment. This sensitivity is often quantified by the ratio of the intensity of the first vibronic band (around 373 nm) to the third vibronic band (around 384 nm), commonly referred to as the I₁/I₃ ratio. core.ac.uknih.govresearchgate.net In polar environments, the I₁/I₃ ratio is higher, while in nonpolar environments, it is lower. researchgate.net This characteristic makes this compound an excellent tool for probing the polarity of diverse systems. core.ac.uknih.govresearchgate.net

This compound is widely used to study the formation and properties of micellar systems. core.ac.ukacs.orgavantiresearch.com Due to its hydrophobic nature, this compound preferentially partitions into the nonpolar core of micelles in aqueous solutions. core.ac.ukresearchgate.net As surfactant concentration increases above the critical micelle concentration (CMC), the local environment of this compound changes from the polar aqueous phase to the nonpolar micellar interior, resulting in a significant decrease in the I₁/I₃ ratio. core.ac.ukresearchgate.net This change in fluorescence provides a sensitive method for determining the CMC of surfactants. core.ac.ukavantiresearch.com

Research has shown that the passage of hydrophobic this compound from the aqueous phase to the apolar micellar pseudophase with increasing surfactant concentrations results in a sigmoidal decrease of the I₁/I₃ ratio around the CMC. core.ac.uk While visually suggestive, directly assigning the CMC to a single point on the sigmoid requires careful analysis. core.ac.uk

This compound-based fluorescent probes have been specifically designed for CMC determination, exhibiting characteristic monomer emission in organic solvents and a superposition of monomer and excimer emission in micellar aqueous solutions. acs.org The ratio of monomer to excimer fluorescence intensities can be highly sensitive to changes in surfactant concentration, making these probes versatile for studying micellization. nih.gov

This compound fluorescence is a valuable technique for investigating the microenvironment within polymer matrices and nanomaterials. atamanchemicals.comresearchgate.netnih.gov By incorporating this compound into polymer films or nanoparticles, researchers can gain insights into local polarity, free volume, and molecular mobility. researchgate.netinstras.comacs.org

In polymer systems, the vibronic fine structure of this compound fluorescence is sensitive to the polarity and rigidity of the polymer matrix. nih.gov Changes in the I₁/I₃ ratio can indicate variations in the local environment experienced by the this compound probe, providing information about the homogeneity or phase separation within the polymer. nih.gov

This compound fluorescence has been applied to characterize hydrophobically modified starch nanoparticles (HM-SNPs). acs.org The binding of this compound to hydrophobic domains within the nanoparticles and the sensitivity of its fluorescence to polarity allowed for the determination of parameters such as the equilibrium constant for this compound binding, the I₁/I₃ ratio indicating local hydrophobicity, and the quenching rate by water-soluble quenchers. acs.org These studies revealed enhanced hydrophobicity in nanoparticles with higher levels of hydrophobic modification. acs.org

This compound has also been used as a luminescent probe to characterize the properties of polymer Langmuir-Blodgett films, providing information about the molecular environment and mobility of the this compound chromophore within the film matrix. instras.com

This compound fluorescence is employed to study the formation and properties of supramolecular assemblies, where it can act as a polarity indicator within the assembled structures. ub.educonicet.gov.aracs.org The sensitivity of the I₁/I₃ ratio to the local environment allows researchers to monitor changes in polarity upon the formation of host-guest complexes or self-assembled structures. acs.orgresearchgate.net

In supramolecular assemblies, this compound's emission properties can report on the polarity within cavities or between interacting molecules. acs.orgresearchgate.net For instance, this compound encapsulated within self-assembled capsules has shown an I₁/I₃ ratio indicative of a nonpolar internal environment, similar to that in benzene (B151609). acs.org Changes in this ratio upon the addition of external agents can signal the disruption of the assembly or increased exposure of this compound to a more polar environment. acs.org

Studies on solvent-tuned supramolecular assembly of amphiphilic molecules containing a this compound moiety have utilized the I₁/I₃ ratio (also referred to as RI or I₃₇₆/I₃₉₅ ratio in some contexts) to indicate the polarity around the this compound. conicet.gov.arresearchgate.net Changes in this ratio during the self-assembly process provide insights into the evolving microenvironment as aggregates or different structures form. conicet.gov.arresearchgate.net

Probing Polymer Matrices and Nanomaterials with this compound

This compound in Viscosity and Molecular Mobility Sensing

Beyond polarity, this compound fluorescence is also sensitive to the viscosity and molecular mobility of its environment, primarily through the phenomenon of excimer formation and fluorescence anisotropy. karger.commdpi.com

This compound can form an excited-state dimer, known as an excimer, when an excited this compound molecule encounters a ground-state this compound molecule within its fluorescence lifetime. core.ac.ukmdpi.com This excimer formation is a diffusion-controlled process, and thus, the rate of excimer formation is influenced by the viscosity of the medium. colostate.edu The ratio of the fluorescence intensity of the excimer emission (typically a broad band around 480-500 nm) to the monomer emission (structured bands between 370-400 nm), the I_excimer/I_monomer (I_E/I_M) ratio, can serve as an indicator of viscosity or molecular mobility. karger.commdpi.comacs.org

In low-viscosity environments, this compound molecules can diffuse rapidly, leading to a higher probability of excimer formation and thus a larger I_E/I_M ratio. colostate.edu In more viscous environments, diffusion is hindered, resulting in lower excimer formation and a smaller I_E/I_M ratio. colostate.edu This relationship allows the I_E/I_M ratio to be used for viscosity measurements or to probe local mobility in various systems, including polymers and biological membranes. karger.comacs.org

For instance, this compound excimer fluorescence has been used to probe the interactions between viscosity index improvers and waxes in automotive oil, where the I_E/I_M ratio provided a measure of intermolecular association influenced by the presence of wax. acs.org Studies on this compound in different solvents have shown that the excimer/monomer ratio is appreciably less in more viscous solvents like tetradecane (B157292) compared to less viscous hexane, demonstrating the effect of solvent viscosity on excimer formation. colostate.edu

Fluorescence anisotropy is another technique that utilizes this compound's photophysical properties to assess molecular mobility. When this compound is excited by polarized light, its fluorescence emission is also polarized. However, if the this compound molecule rotates during its excited state lifetime, the polarization of the emitted light decreases. oup.com Fluorescence anisotropy measures the extent to which the fluorescence remains polarized, providing information about the rotational mobility of the probe. oup.comresearchgate.net

By covalently attaching this compound to macromolecules or incorporating it into matrices, fluorescence anisotropy can be used to probe the local mobility of the polymer chains or the environment around the probe. oup.comresearchgate.net Higher anisotropy values indicate restricted rotational mobility, while lower values suggest greater freedom of rotation. oup.com

Excimer/Monomer Ratio for Viscosity Measurements

This compound-Based Fluorescent Sensors

This compound-based compounds serve as versatile fluorescent sensors for a wide range of targets in various non-clinical applications, including environmental monitoring and chemical analysis rsc.orgrsc.org. Their utility stems from their tunable fluorescence properties upon interaction with specific substances. By functionalizing the this compound core with appropriate recognition moieties, researchers can design probes that exhibit selective and sensitive responses to target analytes.

Metal Ion Sensing with this compound Derivatives

This compound derivatives have been extensively developed for the detection of various metal ions. The sensing mechanism typically relies on the interaction between the metal ion and a chelating or binding site incorporated into the this compound structure. This interaction perturbs the electronic system of the this compound fluorophore, leading to a measurable change in its fluorescence.

Different metal ions can induce distinct fluorescence responses. For instance, some this compound derivatives show fluorescence quenching in the presence of certain metal ions like Cu²⁺ and Fe³⁺, often attributed to mechanisms such as PET or ligand-to-metal charge transfer (LMCT) worktribe.comnih.govmdpi.comacs.org. Conversely, a "turn-on" fluorescence response can be observed for other metal ions, such as Zn²⁺, Cd²⁺, Pb²⁺, Mg²⁺, Ba²⁺, and Hg²⁺, which can be due to the inhibition of a PET process or the formation of highly fluorescent complexes scirp.orgacs.org. Excimer formation or disruption is also a common mechanism in this compound-based metal ion sensing. For example, some probes exhibit changes in the ratio of monomer to excimer emission upon binding to metal ions like Hg²⁺ or Pb²⁺ rsc.orgmdpi.comworktribe.com.

Research has demonstrated the capability of this compound-based sensors to detect a broad spectrum of metal ions with varying sensitivities and selectivities. Table 1 summarizes some examples of this compound derivatives used for metal ion sensing, highlighting the target ions and reported detection limits or binding constants.

This compound Derivative TypeTarget Metal Ion(s)Sensing Mechanism(s)Reported Detection Limit / Binding ConstantSource
This compound-amino acid conjugateHg²⁺Excimer formation, PL "Turn-On"LOD: 57.2 nM, Kₐ: 7.84 × 10¹² M⁻² mdpi.com
This compound-Schiff baseHg²⁺PL "Turn-Off" via 1:1 complexHigh sensitivity mdpi.com
This compound–thiourea conjugateHg²⁺1:1 complex-tuned excimer formationLOD: 0.74 µM, Kₐ: 1.34 × 10⁴ M⁻¹ mdpi.com
Hexaphenylbenzene–this compound derivativeHg²⁺1:1 complex-tuned excimer formation, AIE, enhancementLOD: 4.5 nM mdpi.com
This compound-glucose conjugateHg²⁺Ratiometric PL detection, excimer complex formationLOD: 45 ± 5 nM mdpi.com
This compound-based Schiff baseHg²⁺PL "Turn-On" through 1:2 "CHEF"-complexLinear range: 0.008-38 μM, LOD: 8.32 nM, Kₐ: 1.0⁵ × 10⁵ M⁻¹ mdpi.com
This compound-based calix rsc.orgareneHg²⁺1:2 complex, excimer disturbance, FRETRatiometric PL enhancement mdpi.com
Aggregation-induced emission (AIE) probeHg²⁺2:1 excimer complex formation, PETLOD: 2.82 µM, Kₐ: 7.36 × 10⁴ M⁻¹ mdpi.com
Picolyl-modified this compound derivativeCu²⁺, Fe³⁺, Zn²⁺, Cd²⁺, Pb²⁺, Mg²⁺, Ba²⁺, Hg²⁺, etc.Turn-off (Cu²⁺, Fe³⁺), Turn-on (Zn²⁺, Cd²⁺, Pb²⁺, etc.)Discriminates 13 metal ions acs.org
This compound-based imine dimer (DPyH9)Sn²⁺, Cu²⁺Fluorescence quenching/enhancementKₐ: 4.51 × 10⁶ M⁻¹ (Sn²⁺), 4.03 × 10⁷ M⁻¹ (Cu²⁺) LOD: 1.61 × 10⁻⁵ M (Sn²⁺), 4.73 × 10⁻⁵ M (Cu²⁺) mdpi.comresearchgate.net
This compound-based ligand (PMDP)Cu²⁺, Fe²⁺"Turn-Off", 1:2 binding ratio, ESIPT mechanismLOD: 0.42 μM (Cu²⁺), 0.51 μM (Fe²⁺) mdpi.com
This compound-Schiff base (PySb)Zn²⁺, Al³⁺"Off-on-type", PET inhibitionLOD: 2.39 × 10⁻⁸ M (Zn²⁺), Kₐ: 2 × 10⁹ M⁻¹ (Zn²⁺) scirp.org
This compound-based probeCu²⁺PET inhibition, fluorescence enhancementHighly sensitive bohrium.com
This compound-based probeCu²⁺Fluorogenic detectionHigh sensitivity rsc.org
This compound derivative with carboxamideHg²⁺Selective fluorescence quenchingHighly specific detection over competitive ions researchgate.net

pH Sensing Using this compound-Modified Systems

This compound-modified systems can act as effective pH sensors by leveraging the sensitivity of this compound's fluorescence to changes in proton concentration. This is often achieved by incorporating functional groups near the this compound core that undergo protonation or deprotonation within a specific pH range. These protonation events can influence the electron density of the this compound system or alter its aggregation state, thereby modulating its fluorescence properties.

A common mechanism involves the attachment of amine groups to this compound. Protonation of these amines at lower pH can induce a change in the electronic environment or lead to electrostatic repulsion between this compound units, disrupting excimer formation and causing a change in fluorescence intensity or a shift in the emission spectrum rsc.org. Conversely, deprotonation at higher pH can restore the original fluorescence characteristics.

This compound-based pH sensors have been developed for various applications, including monitoring pH changes in aqueous environments. Some systems are designed to operate in specific pH ranges, including acidic conditions rsc.orgresearchgate.net. For example, a pH-switched fluorescent probe based on this compound and a pyridine (B92270) unit demonstrated fluorescence changes in acidic environments (pH 2.0) due to protonation of the nitrogen atom on the pyridine moiety rsc.orgresearchgate.net. Another approach involves incorporating this compound derivatives into polymer matrices that respond to pH changes, leading to alterations in this compound excimer formation and fluorescence rsc.org.

Anion and Small Molecule Sensing with this compound Probes

This compound probes are also valuable tools for sensing anions and various small molecules. The design principle is similar to metal ion sensing, involving the integration of recognition sites specific for the target analyte onto the this compound scaffold. The interaction between the probe and the analyte triggers a fluorescence response.

For anion sensing, this compound derivatives can be designed to detect species like fluoride (B91410) and cyanide. Mechanisms often involve hydrogen bonding interactions between the probe and the anion, or reactions that lead to changes in the electronic structure of the this compound system. For instance, this compound-derived benzimidazoles have shown selective fluorescence changes in the presence of fluoride ions, with observable color changes under UV and visible light aip.orgaip.org. This compound-based chemosensors for cyanide have been developed, utilizing mechanisms such as photoinduced electron transfer (PET) or the disruption of excimer formation upon cyanide binding rsc.orgmdpi.comresearchgate.netnih.govnih.gov.

This compound probes are also effective for detecting small molecules, particularly nitroaromatic explosives like TNT, TNP, and picric acid mehmetbayindir.commdpi.comnih.govbohrium.comresearchgate.netchimicatechnoacta.ruacs.orgrsc.org. The electron-deficient nature of nitroaromatic compounds allows them to interact with the electron-rich excited state of this compound, typically leading to fluorescence quenching through electron transfer mehmetbayindir.commdpi.comresearchgate.net. This compound excimer emission is particularly sensitive to quenching by nitroaromatic explosives mehmetbayindir.comresearchgate.net. Sensors based on this compound excimer formation in thin films have been developed for the visual detection of nitroaromatic explosive vapors mehmetbayindir.com.

Other small molecules, such as hydrogen sulfide (B99878) (H₂S) gas, can also be detected using this compound-based probes rsc.orgresearchgate.net. These sensors are designed with specific functionalities that react with or bind to the target molecule, resulting in a detectable change in fluorescence.

Table 2 provides examples of this compound probes for sensing anions and small molecules, including the target analytes and reported detection limits where available.

This compound Probe TypeTarget Analyte(s)Sensing Mechanism(s)Reported Detection Limit / Response CharacteristicsSource
This compound derivativeExplosives (nitroaromatics)Fluorescence quenching (π-π stacking, supramolecular)Exceptional fluorescence quenching or enhancement mdpi.com
This compound-tethered probe (TL18)Picric acid (nitro explosive)Hydrogen bonding, fluorescence quenchingLOD: 63 nM (fluorescence), 99 nM (smartphone) bohrium.comacs.org
This compound in mesoporous silica (B1680970) thin filmsNitroaromatic explosive vapors (TNT, DNT, nitrobenzene)Excimer quenching (electron transfer)Rapid and visible fluorescence quenching mehmetbayindir.com
This compound-based nanofibersExplosives (picric acid, TNT, DNT, RDX)Static quenchingLOD: 23 nM (PA), 160 nM (TNT), 400 nM (DNT), 980 nM (RDX) researchgate.net
Amphiphilic this compound derivative (aggregated)Nitro explosives (2,4,6-trinitrophenol)CT process, intercalationEfficient sensing nih.gov
This compound-based chemosensorCyanide (CN⁻)"Off–on" fluorescence enhancementLOD: 1.2 × 10⁻⁶ M rsc.org
This compound-appended Schiff base probe (L)Cyanide (CN⁻) (sequential detection with Cu²⁺)Disruption of excimerLOD: 580 nM mdpi.com
This compound functionalized oxacalix rsc.orgarene (DPOC)Cyanide (CN⁻)Deprotonation, fluorescence enhancementLOD: 1.7 µM, color change researchgate.netnih.gov
This compound-based probe with pyridine unitHS⁻ (in acidic environment)Protonation/deprotonationRapid response (within 5 s) rsc.orgresearchgate.net
This compound-based probeFluoride (F⁻)High sensitivityRemarkable sensitivity rsc.org
This compound-derived 1H-benzimidazoles (e.g., 2a)Fluoride (F⁻)Hydrogen bonding, color changeQualitative and selective detection aip.orgaip.org
This compound based chemosensorFluoride (F⁻)Binding, fluorescence intensity increaseHigh selectivity koreascience.krresearchgate.net
This compound-Hydrazone probe (L³)Cyanide (CN⁻)PET mechanismHigh selectivity, Binding strength: 2.0 × 10⁴ nih.gov
This compound-based organosilicon polymerTNT, TNPMonomer-excimer dual responseSelective detection rsc.org

Future Perspectives and Emerging Avenues in Pyrene Research

Integration of Pyrene (B120774) into Next-Generation Functional Materials

The integration of this compound and its derivatives into novel functional materials is a key area of future research. This compound's strong electron delocalization and conjugated aromatic ring system make it a valuable building block for organic electronic and photonic materials. acs.orgresearchgate.net Emerging applications include its use in organic semiconductors, display technologies, and organic light-emitting diodes (OLEDs). dataintelo.compmarketresearch.comcsic.es Research is exploring the incorporation of this compound into OLEDs to enhance light emission efficiency and stability. pmarketresearch.com Furthermore, this compound-based materials are being investigated for use in organic solar cells and field-effect transistors. researchgate.net The design and synthesis of functionalized this compound derivatives with tailored properties are crucial for expanding their utility in materials science. mdpi.com This includes the creation of this compound-based aggregation-induced emission (AIE) luminogens with potential applications in anti-counterfeiting technologies. rsc.org The development of this compound-based metal-organic frameworks (MOFs) also presents opportunities for applications in luminescence, photocatalysis, adsorption, separation, and electrochemical devices. rsc.orgbohrium.com

Synergistic Research Combining this compound Photophysics and Nanotechnology

The combination of this compound's distinct photophysical behavior, particularly its tendency to form excimers, with nanotechnology is opening new avenues for research. mdpi.comnih.gov this compound's fluorescence properties make it an excellent probe for studying molecular interactions and dynamics in nanomaterials. mdpi.comfishersci.ca Future work will likely focus on integrating this compound into various nanomaterials for applications such as targeted drug delivery systems, where this compound's ability to form nanostructures is being harnessed to minimize side effects. pmarketresearch.com this compound-functionalized nanoparticles, such as cellulose (B213188) nanocrystals, are being explored as fluorescent sensors for detecting metal ions. researchgate.net Research also involves studying the excited-state interactions between fluorescent dyes like this compound and supramolecular inorganic nanomaterials. nih.gov The development of luminescent nanoassemblies incorporating this compound is another promising area, leading to materials like liquid crystals, π-gels, and nanotubes with unique properties. csic.es

Addressing Complex Environmental Challenges with this compound-Related Methodologies

This compound's prevalence as an environmental pollutant, primarily from incomplete combustion of organic matter, necessitates the development of effective remediation strategies. atamanchemicals.comregenesis.com Future research will continue to focus on addressing this compound contamination in soil and water. This includes advancing bioremediation techniques, such as using microorganisms for the degradation of this compound. mdpi.comrepec.orgjebas.orgpublish.csiro.au Studies are exploring the use of biochar as a biostimulant or support for microbial degradation of this compound in contaminated soil. publish.csiro.au Phytoremediation, utilizing plants in combination with bacteria, is also being investigated as a cost-effective and environmentally friendly approach for this compound removal from soil. brieflands.com Furthermore, innovative in-situ remediation technologies employing materials like nanoscale zero-valent iron particles show promise for the removal of PAHs, including this compound, from soil. nih.govtandfonline.com this compound also serves as a crucial indicator for PAH contamination, highlighting its continued importance in environmental monitoring. pmarketresearch.com

Development of Novel Computational Approaches for this compound Systems

Computational chemistry plays a vital role in understanding the properties and reactivity of this compound and its derivatives, guiding the design of new materials and applications. Future research will involve the development and application of novel computational approaches to study this compound systems. This includes using density functional theory (DFT) to investigate the structure, electronic properties, and chemical reactivity of this compound and its functionalized derivatives, such as chlorinated pyrenes. scirp.org Computational studies are also crucial for evaluating the energetics, stability, and volatility of this compound and its related compounds. researchgate.net Furthermore, computational methods are being employed to understand the photophysical properties of this compound, including its photostability and excited-state dynamics. acs.orgnih.gov First-principles calculations are being used to study the interactions of this compound metabolites with biological molecules like DNA. aip.org These computational efforts provide valuable insights that complement experimental findings and accelerate the discovery of new this compound-based materials and applications. scirp.orgresearchgate.net

Open Questions and Unexplored Domains in this compound Academic Investigation

Despite extensive research, several open questions and unexplored domains remain in the academic investigation of this compound. The influence of the charge state of PAHs like this compound on their stability is still an area requiring further investigation. oup.com The effect of radical versus non-radical electron configurations on this compound's properties also warrants more research. oup.com In the realm of environmental remediation, while microbial degradation of this compound has been studied, there are knowledge gaps in understanding the degradation of higher-molecular-weight PAHs like benzo[a]this compound (B130552), which can inform strategies for this compound derivatives. mdpi.comrepec.orgnih.gov The detailed mechanisms behind the emission properties of this compound-based MOFs in certain systems require further understanding. bohrium.com Additionally, while this compound derivatives are being explored as sensors, addressing potential interference from other ions and requiring nano-instrumental inquiries for real-world applications are ongoing challenges. mdpi.com The fundamental question of whether this compound found in interstellar clouds is formed in situ or originates from other cosmic sources also represents an open domain of research. mit.edu Continued exploration of these areas will deepen our understanding of this compound's fundamental properties and unlock new potential applications.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound31423
Benzo[a]this compound2336
1-Nitrothis compound10012
1-Pyrenecarboxaldehyde13276
Pyranine65391
Cyclopenta[cd]this compound33743
Bromothis compound27012
Hexahydrothis compound115672
Dodecahydrothis compound168517
Benzo[a]this compound-7,8-dione123840
1-Chlorothis compound (B1222765)17028
2-Chlorothis compound17029
4-Chlorothis compound (B12802569)17030
This compound-NBD cyclam probeN/A
This compound–thiosemicarbazone derivativeN/A
This compound-conjugated Schiff base derivativesN/A
BINOL-pyrene derivativesN/A
4-(pyren-1-yl)pyrazole (HL1)N/A
4-(5-(pyren-1-yl)pent-4-yn-1-yl)pyrazole (HL2)N/A
4-(3-(pyrazol-4-yl)propyl)-1-(pyren-1-yl)-1,2,3-triazole (HL3)N/A
2,6-diphenyl-4-(pyren-1-yl)pyridine (Py-03)N/A
2,6-bis(4-methoxyphenyl)-4-(pyren-1-yl)pyridine (Py-MeO)N/A
4-(pyren-1-yl)-2,6-di-p-tolylpyridine (Py-Me)N/A
2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine (Py-Br)N/A
Py-2TATN/A
Py-4TATN/A

Interactive Data Tables

Based on the search results, specific quantitative data suitable for interactive tables is limited within the scope of future perspectives. However, some research findings on this compound removal efficiency in remediation studies could be presented in a table format.

Table 1: this compound Removal Efficiency in Soil Remediation Studies

Remediation MethodThis compound Concentration (initial)This compound Removal EfficiencyTime PeriodSource
Phytobioremediation (Sorghum bicolor + Pseudomonas)150 mg/kg soil66 - 82%3 months brieflands.com
Phytobioremediation (Sorghum bicolor alone)150 mg/kg soil53 - 70%3 months brieflands.com
Nanoscale Zero-Valent Iron100 mg/kg soil~62%60 minutes nih.govtandfonline.com
Bioremediation (Autochthonous microflora)50 ppm~70%28 days publish.csiro.au
Bioremediation (with Biochar)50 ppm~70%28 days publish.csiro.au

Q & A

Q. What experimental factors significantly influence pyrene biodegradation efficiency in composting systems?

Key factors include initial this compound concentration, compost stability (measured via respiration index), and soil-to-compost mixing ratio. A Central Composite Design (CCD) can optimize these parameters by modeling degradation rates through second-order polynomial equations, as demonstrated in studies achieving 76% this compound removal after 30 days .

Q. How can computational models predict this compound's electronic properties and UV-Vis spectra?

Density Functional Theory (DFT) with gradient corrections for exchange-correlation provides reliable ground-state properties, while multi-reference perturbation theory (MRPT) methods like GMCQDPT are essential for excited-state accuracy. These models resolve 1La and 1Lb states, critical for explaining absorption/emission behaviors .

Q. Which plant species enhance this compound removal in phytoremediation, and what experimental parameters are critical?

Zea mays (maize) and Vetiveria zizanioides (vetiver) show high efficiency due to rhizosphere microbial stimulation. Experimental designs should control this compound concentrations (25–100 ppm in soil), use sterile perlite for uniform distribution, and monitor removal rates via gas chromatography. Maize rhizospheres increase degradation by 16% compared to non-rhizosphere soils .

Q. What fluorescence-based methods quantify this compound binding to biomolecules?

this compound fluorescence quenching assays, such as Förster Resonance Energy Transfer (FRET), measure binding kinetics. Sequential mixing experiments with this compound-labeled actin, for example, yield second-order binding constants (e.g., 28.6 M⁻¹s⁻¹) through single-exponential decay analysis .

Q. How do earthworms contribute to this compound degradation in natural soils?

Wild earthworms achieve ~25% this compound removal in 14 days at 100 mg/kg concentrations. Key parameters include soil-to-earthworm ratio (e.g., 200 g soil per earthworm) and avoiding sterilization to preserve native microbial communities. Degradation pathways may involve metabolite accumulation in fatty tissues .

Advanced Research Questions

Q. How can response surface methodology (RSM) resolve contradictions in this compound biodegradation data?

RSM identifies interactive effects of variables (e.g., compost stability × this compound concentration) that linear models miss. For instance, a CCD with 20 experimental runs revealed non-linear degradation kinetics, resolving discrepancies between lab and field data .

Q. Why do single-reference computational methods fail for this compound excimer dynamics, and how can TDDFT address this?

Excimer formation involves multi-configurational electronic states, which single-reference DFT cannot capture. Time-dependent DFT (TDDFT) simulations of this compound dimers in supersonic jets reveal two excimer formation pathways: parallel stacking and skewed geometries, validated by ultrafast spectroscopy .

Q. What methodological safeguards ensure reproducibility in this compound phytoremediation studies?

Use completely randomized designs (CRD) with ≥3 replicates, standardized spiking protocols (e.g., ethanol-dissolved this compound sprayed onto perlite), and HPLC-UV quantification. Include controls for abiotic loss (e.g., sterile soils) and validate microbial activity via respiration indices .

Q. How do substituents alter this compound's photophysical properties, and what synthesis strategies validate these effects?

Tetraphenyl substitution inverts 1La/1Lb state ordering, confirmed via MRPT calculations. Synthesize derivatives (e.g., 1,3,6,8-tetraphenylthis compound) using Suzuki coupling, and characterize via cyclic voltammetry and time-resolved fluorescence (e.g., 400 nm emission for monomeric vs. 475 nm for excimer states) .

Q. What statistical frameworks resolve conflicting data on this compound's ecotoxicological thresholds?

Dose-response models with Bayesian inference improve accuracy for non-linear effects (e.g., hormesis in maize at ≤50 ppm this compound vs. inhibition at ≥75 ppm). Antagonistic interactions, such as BaP-pyrene mixtures reducing EROD induction, require factorial ANOVA designs .

Methodological Notes

  • Spectroscopic Validation : IR/Raman spectra (e.g., CC stretching modes at 1600 cm⁻¹) and mean vibrational amplitudes provide structural insights for this compound derivatives .
  • Data Reporting : Follow CONSORT-style guidelines for biodegradation studies, including R² values for model fits (e.g., R² > 0.9 for CCD models) and p-values for ANOVA .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.